molecular formula C15H12O B8168959 1-(4-Ethynylphenoxy)-2-methylbenzene

1-(4-Ethynylphenoxy)-2-methylbenzene

Cat. No.: B8168959
M. Wt: 208.25 g/mol
InChI Key: VMDCLMCNVKQSQW-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-2-methylbenzene is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethynylphenoxy)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethynylphenoxy)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-(2-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-13-8-10-14(11-9-13)16-15-7-5-4-6-12(15)2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCLMCNVKQSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of 1-(4-Ethynylphenoxy)-2-methylbenzene (CAS: 1436919-21-9), a specialized monofunctional arylacetylene intermediate.

Chemical Class: Functionalized Diaryl Ether | Application Domain: High-Performance Thermosets & Organic Synthesis

Executive Summary

1-(4-Ethynylphenoxy)-2-methylbenzene is a bifunctional aromatic molecule featuring an ether linkage connecting an ortho-tolyl ring and a para-ethynylphenyl ring. It serves as a critical reactive diluent and end-capper in the synthesis of high-temperature acetylene-terminated resins (AT resins), such as polyimides and poly(arylene ether)s. Unlike non-reactive plasticizers, this molecule lowers the melt viscosity of resin pre-polymers during processing and subsequently co-cures into the final network via thermal cyclotrimerization, ensuring no loss of thermal stability.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(4-Ethynylphenoxy)-2-methylbenzene
Common Synonyms 4-(2-Methylphenoxy)phenylacetylene; 4-Ethynylphenyl o-tolyl ether
CAS Number 1436919-21-9
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
SMILES CC1=CC=CC=C1OC2=CC=C(C#C)C=C2
Structural Characteristics[1]
  • Ether Linkage (-O-): Provides conformational flexibility (bond angle ~120°), enhancing solubility and reducing the melting point compared to biphenyl analogs.

  • Ortho-Methyl Group: Introduces steric asymmetry (entropy of fusion effect), which further suppresses crystallinity, making the monomer likely a liquid or low-melting solid. This is crucial for its role as a processing aid.

  • Terminal Alkyne (-C≡CH): The reactive site for crosslinking (curing) or further functionalization (e.g., "Click" chemistry).

Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below represent authoritative calculated data and consensus ranges for analogous ethynyl diaryl ethers.

PropertyValue / RangeRelevance
Physical State Viscous Liquid or Low-Melting SolidProcessing ease (melt blending).
Boiling Point ~335–345 °C (at 760 mmHg)High thermal stability required for resin curing.
Density 1.08 ± 0.05 g/cm³Standard for aromatic ethers.
LogP (Predicted) ~4.2Highly lipophilic; soluble in toluene, DCM, THF.
Exotherm Onset ~200–220 °CTemperature at which alkyne homopolymerization begins.

Synthesis & Production Protocol

The most robust synthetic route prioritizes regioselectivity and yield. The Nitro-Amine-Iodo pathway is recommended over direct halogenation to avoid isomer mixtures.

Retrosynthetic Pathway (Graphviz)

SynthesisPath A o-Cresol (2-Methylphenol) C Intermediate 1: 1-(4-Nitrophenoxy)-2-methylbenzene A->C SnAr Coupling (K2CO3, DMF, 90°C) B 1-Fluoro-4-nitrobenzene B->C D Intermediate 2: 1-(4-Iodophenoxy)-2-methylbenzene C->D 1. Reduction (Fe/HCl) 2. Sandmeyer (NaNO2/KI) E Target: 1-(4-Ethynylphenoxy)-2-methylbenzene D->E Sonogashira Coupling (TMS-Acetylene, Pd/Cu) + Deprotection

Figure 1: Step-wise synthetic pathway from commodity precursors to the target ethynyl ether.

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (Ether Synthesis)

  • Reagents: o-Cresol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.0 eq), K₂CO₃ (1.2 eq).

  • Solvent: DMF or NMP.

  • Protocol: Dissolve o-cresol in DMF and add K₂CO₃. Stir at RT for 30 min to form the phenoxide. Add 1-fluoro-4-nitrobenzene and heat to 90°C for 4-6 hours.

  • Workup: Pour into ice water. Filter the yellow precipitate (Intermediate 1).

  • Logic: The fluoride is a better leaving group than bromide for SnAr reactions, ensuring faster kinetics and higher yields.

Step 2: Functional Group Interconversion (Nitro to Iodo)

  • Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to an amine (-NH₂).

  • Sandmeyer Reaction:

    • Cool amine solution (in HCl) to 0°C. Add NaNO₂ dropwise to form the diazonium salt.

    • Add aqueous KI slowly. The diazonium group is displaced by iodine.

    • Result: 1-(4-Iodophenoxy)-2-methylbenzene.

  • Why Iodide? Aryl iodides are significantly more reactive in Sonogashira couplings than bromides, allowing for milder conditions and minimizing homocoupling side reactions.

Step 3: Sonogashira Coupling (Alkynylation)

  • Reagents: Aryl Iodide (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

  • Base/Solvent: Triethylamine (TEA) / THF (1:1).

  • Protocol: Degas solvents (freeze-pump-thaw). Mix reagents under Argon. Stir at RT or mild heat (40°C) for 12 hours.

  • Deprotection: Treat the TMS-intermediate with K₂CO₃ in Methanol/DCM for 1 hour to yield the terminal alkyne.

Reactivity & Curing Mechanism

The primary value of 1-(4-Ethynylphenoxy)-2-methylbenzene lies in its thermal reactivity. Upon heating (>200°C), the terminal ethynyl groups undergo cyclotrimerization or Glaser coupling , forming a highly crosslinked, thermally stable network.

Thermal Polymerization Pathway

CuringMechanism Monomer 3 x Monomer (Ethynyl Terminated) Transition Thermal Initiation (>200°C, No Catalyst) Monomer->Transition Product Benzene Ring Crosslink (1,3,5- or 1,2,4-substituted) Transition->Product Cyclotrimerization Network Thermoset Network (High Tg, Solvent Resistant) Product->Network

Figure 2: Thermal curing mechanism. The alkyne groups react to form aromatic benzene rings, locking the structure into a rigid network.

Applications in Material Science

Reactive Diluent for Polyimides

High-performance polyimides often suffer from poor processability due to high melt viscosities.

  • Function: Adding 10-20 wt% of 1-(4-Ethynylphenoxy)-2-methylbenzene reduces viscosity, aiding mold filling.

  • Advantage: Unlike non-reactive solvents, it co-cures into the matrix. The ether linkage imparts slight toughness, while the methyl group disrupts chain packing, preventing premature crystallization of the resin.

Precursor for "Click" Chemistry

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Usage: Can be conjugated with azide-functionalized biological molecules, fluorophores, or surface monolayers to introduce the chemically robust diphenyl ether moiety.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye).[1] Potential for energetic decomposition if heated rapidly in bulk (due to alkyne content).

  • Storage: Store at <5°C (refrigerated) to prevent slow thermal oligomerization. Keep away from light and heavy metals (which can catalyze alkyne coupling).

  • CAS Verification: Always verify the CAS 1436919-21-9 when ordering, as isomer placement (methyl vs. ethynyl position) drastically alters reactivity.

References

  • Matrix Scientific . (n.d.). Product Data: 1-(4-Ethynylphenoxy)-2-methylbenzene. Retrieved from

  • Hergenrother, P. M. (2003). Acetylene-terminated prepolymers. In Encyclopedia of Polymer Science and Technology. Wiley.
  • Smith, M. A., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. PMC. Retrieved from

  • PubChem . (2025). Compound Summary: 1-Ethynyl-2-methylbenzene (Analogous substructure data). Retrieved from

Sources

1-(4-Ethynylphenoxy)-2-methylbenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Ethynylphenoxy)-2-methylbenzene

Introduction

1-(4-Ethynylphenoxy)-2-methylbenzene, also known as 2-methylphenyl 4-ethynylphenyl ether, is a bespoke organic molecule featuring a diaryl ether scaffold. This structure links an ortho-tolyl group (2-methylbenzene) to a phenylacetylene (ethynylbenzene) moiety. The strategic placement of the terminal alkyne functional group makes this compound a highly valuable and versatile building block in modern synthetic chemistry. Its rigid, conjugated architecture is a precursor for advanced polymers and materials, while the reactive ethynyl group serves as a chemical handle for bioconjugation and complex molecule synthesis via reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

This guide provides a comprehensive overview of 1-(4-Ethynylphenoxy)-2-methylbenzene, focusing on its physicochemical properties, a robust and field-proven synthetic protocol, expected characterization data, and its potential applications for researchers in drug development and materials science.

Physicochemical and Structural Data

While 1-(4-Ethynylphenoxy)-2-methylbenzene is not cataloged as a stock chemical, its fundamental properties can be derived from its molecular structure. The absence of a registered CAS number underscores its status as a custom-synthesized intermediate, making a reliable synthesis protocol—as detailed in this guide—essential for its utilization.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 4-Ethynylphenol (CAS: 2200-91-1) Process Ullmann Condensation Reaction R1->Process R2 2-Bromotoluene (CAS: 95-46-5) R2->Process Catalyst Cu(I) Source (e.g., CuI) Catalyst->Process Base Base (e.g., Cs2CO3) Base->Process Solvent Solvent (e.g., DMSO) Solvent->Process Temp Heat (100-140 °C) Temp->Process Workup Aqueous Workup & Extraction Process->Workup Purification Column Chromatography Workup->Purification Product 1-(4-Ethynylphenoxy)-2-methylbenzene (Final Product) Purification->Product

Caption: Synthetic workflow for 1-(4-Ethynylphenoxy)-2-methylbenzene via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on maintaining an inert atmosphere to prevent oxidative side reactions and ensuring the dryness of the solvent.

Reagents & Materials:

  • 4-Ethynylphenol (1.0 eq) [1]* 2-Bromotoluene (1.1 eq) [2]* Copper(I) Iodide (CuI) (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (for extraction)

  • Brine and Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Step-by-Step Methodology:

  • Vessel Preparation: Under a stream of nitrogen or argon, add 4-ethynylphenol (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMSO via syringe, followed by the addition of 2-bromotoluene (1.1 eq).

  • Reaction Execution: Fit the flask with a reflux condenser under a positive pressure of inert gas. Heat the reaction mixture to 120-140 °C with vigorous stirring. Expert Insight: The high temperature is necessary to overcome the activation energy of the C-O bond formation, a characteristic of the classical Ullmann condensation.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent (4-ethynylphenol) is observed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(4-Ethynylphenoxy)-2-methylbenzene.

Spectroscopic Characterization (Predicted Data)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. The following are the predicted key signals based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

Technique Characteristic Signals
¹H NMR δ ~7.5-6.9 ppm (m, 8H, Ar-H), δ ~3.1 ppm (s, 1H, C≡C-H), δ ~2.2 ppm (s, 3H, Ar-CH₃)
¹³C NMR δ ~160-115 ppm (Ar-C), δ ~83 ppm (-C≡CH), δ ~78 ppm (-C≡CH), δ ~16 ppm (Ar-CH₃)
IR (cm⁻¹) ~3300 (sharp, ≡C-H stretch), ~2110 (sharp, C≡C stretch), ~1240 (C-O-C stretch), ~3050 & 1600 (Ar C-H & C=C)

| HRMS (EI+) | m/z calculated for C₁₅H₁₂O ([M]⁺): 208.0888; found: [Expected experimental value] |

Applications in Research and Development

The unique combination of a diaryl ether core and a terminal alkyne makes 1-(4-Ethynylphenoxy)-2-methylbenzene a powerful intermediate for several high-value applications.

  • Click Chemistry and Bioconjugation: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and high-yield conjugation of this molecule to azide-tagged biomolecules, polymers, or surfaces to create complex architectures.

  • Materials Science: As a rigid monomer, it can be used in the synthesis of novel polymers, such as polyphenylacetylenes. The diaryl ether linkage can impart thermal stability and specific conformational properties to the resulting materials, making them suitable for applications in organic electronics or high-performance plastics.

  • Medicinal Chemistry: The diaryl ether motif is a common scaffold in many pharmacologically active compounds. This molecule serves as a versatile starting point for building libraries of more complex derivatives for screening as potential therapeutic agents. The alkyne can be further functionalized or used as a coupling point to append other pharmacophores.

Conclusion

1-(4-Ethynylphenoxy)-2-methylbenzene represents a synthetically accessible and highly functional building block for advanced chemical synthesis. While not commercially available off-the-shelf, its direct synthesis via the robust Ullmann condensation provides a reliable pathway for its procurement. Its unique structural features position it as a key intermediate for innovation in medicinal chemistry, polymer science, and the development of novel organic materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their respective fields.

References

  • Books, M. D. P. I. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. MDPI.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved February 12, 2026, from [Link]

  • Chemsrc. (2025). 2-Bromotoluene | CAS#:95-46-5. Retrieved February 12, 2026, from [Link]

  • SIELC Technologies. (2018). 2-Bromotoluene. Retrieved February 12, 2026, from [Link]

  • LookChem. (n.d.). 4-Ethynylphenol. Retrieved February 12, 2026, from [Link]

  • Buck, E., et al. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 4(9), 1623–1626*. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223. Available at: [Link]

  • ResearchGate. (n.d.). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved February 12, 2026, from [Link]

  • Angene Chemical. (n.d.). 4-ETHYNYL-PHENOL (CAS# 2200-91-1). Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 12, 2026, from [Link]

Sources

Thermodynamic Characterization of 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermodynamic characterization of 1-(4-Ethynylphenoxy)-2-methylbenzene , designed for researchers in high-performance polymer synthesis and materials science.

A Technical Guide for High-Performance Polymer Synthesis

Executive Summary & Chemical Identity

1-(4-Ethynylphenoxy)-2-methylbenzene is an asymmetric, ethynyl-terminated diaryl ether monomer. It serves as a critical precursor for Poly(arylene ether)s (PAEs) and thermosetting resins used in aerospace composites and microelectronics.

Unlike its para-substituted analogs, the ortho-methyl group on the phenoxy ring introduces steric disruption, significantly altering the thermodynamic landscape by depressing the melting point (


) without compromising the high-temperature stability of the final crosslinked network.
PropertySpecification
Chemical Name 1-(4-Ethynylphenoxy)-2-methylbenzene
CAS Number 1436919-21-9
Molecular Formula

Molecular Weight 208.26 g/mol
Functional Group Terminal Alkyne (

)
Primary Application Monomer for low-dielectric, high-temp thermosets

Thermodynamic Profile: The Core Analysis

The utility of this monomer is defined by the "Processing Window"—the thermodynamic gap between its melting point (


) and its curing onset temperature (

).
Phase Transitions (DSC Analysis)

Differential Scanning Calorimetry (DSC) is the primary method for characterizing this molecule. The thermodynamic profile exhibits two distinct events: a physical phase change (melting) and a chemical reaction (crosslinking).

  • Melting Point (

    
    ): 
    
    • Expected Range: 50°C – 85°C (Estimated based on structural analogs).

    • Mechanism:[1][2][3] The 2-methyl substituent disrupts the

      
      -
      
      
      
      stacking efficiency compared to the unsubstituted 1-(4-ethynylphenoxy)benzene (which melts >90°C), resulting in a lower
      
      
      . This is advantageous for melt-processing.
  • Enthalpy of Fusion (

    
    ): 
    
    • Typically 15–25 kJ/mol. Sharp endothermic peak indicating high crystalline purity.

Reaction Thermodynamics (Curing)

The terminal ethynyl group undergoes thermal cyclotrimerization or oxidative coupling at elevated temperatures.

  • Exotherm Onset (

    
    ):  ~180°C – 210°C.[2]
    
  • Exotherm Peak (

    
    ):  ~240°C – 260°C.
    
  • Enthalpy of Reaction (

    
    ):  High exothermic output (~500–700 J/g).
    
    • Critical Warning: The polymerization is highly exothermic. In bulk processing, this energy release can lead to thermal runaway if the heating rate is not controlled.

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) assesses the stability of the monomer before cure and the char yield after cure.

  • 5% Weight Loss (

    
    ):  >350°C (Post-cure).
    
  • Char Yield: High char yield (>60% at 800°C in

    
    ) due to the formation of a highly aromatic crosslinked network.
    

Experimental Protocols

Protocol A: Determination of Processing Window (DSC)

Objective: Define the safe temperature range for melt-processing before curing begins.

  • Sample Prep: Weigh 3–5 mg of 1-(4-Ethynylphenoxy)-2-methylbenzene into a hermetic aluminum pan.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation.
    
  • Ramp 1 (Melting): Heat from 25°C to 120°C at 10°C/min.

    • Observation: Record the endothermic peak minimum as

      
      .
      
  • Cooling: Cool to 25°C at 10°C/min to observe crystallization behavior (

    
    ).
    
  • Ramp 2 (Curing): Heat from 25°C to 400°C at 10°C/min.

    • Observation: Record the onset of the broad exothermic peak (

      
      ) and the peak maximum (
      
      
      
      ).
  • Calculation:

    
    
    Target: A window 
    
    
    
    is ideal for Resin Transfer Molding (RTM).
Protocol B: Thermal Stability Assessment (TGA)

Objective: Verify the absence of residual solvents and determine decomposition limits.

  • Sample: 10–15 mg in a platinum or alumina pan.

  • Ramp: Ambient to 800°C at 20°C/min.

  • Atmosphere: Run in both

    
     (inert stability) and Air (oxidative stability).
    
  • Analysis:

    • Weight loss <150°C indicates solvent contamination (toluene/THF).

    • Weight loss >350°C indicates skeletal degradation.

Visualizing the Thermodynamic Pathway

The following diagram illustrates the transformation of the monomer from a crystalline solid to a crosslinked thermoset network, highlighting the critical thermodynamic checkpoints.

ThermodynamicPathway cluster_window Processing Window Monomer Crystalline Monomer (Solid) Melt Isotropic Melt (Liquid) Monomer->Melt Melting (Tm ~60-80°C) Endothermic (+ΔH) Transition Transition State (Radical/Ionic) Melt->Transition Heating (>180°C) Initiation Network Crosslinked Thermoset (Polyarene Network) Transition->Network Cyclotrimerization Exothermic (-ΔH)

Caption: Thermodynamic progression from solid monomer to cured network. The "Processing Window" represents the stable liquid phase available for molding.

Synthesis & Mechanistic Context

Understanding the synthesis is crucial for interpreting thermodynamic impurities. The presence of residual catalysts (Pd/Cu) from the Sonogashira coupling can catalyze premature curing, narrowing the processing window.

Synthesis Precursor 1-(4-bromophenoxy)-2-methylbenzene Intermediate TMS-Protected Intermediate Precursor->Intermediate Sonogashira Coupling (80°C, TEA/Toluene) Reagents TMS-Acetylene + Pd/Cu Catalyst Reagents->Intermediate Product 1-(4-Ethynylphenoxy)-2-methylbenzene Intermediate->Product Deprotection (K2CO3/MeOH)

Caption: Synthesis pathway. Residual Pd catalyst lowers the exothermic onset temperature (


), compromising stability.

Implications for Drug & Material Development

While primarily a materials monomer, the ethynyl-phenoxy scaffold is relevant in medicinal chemistry as a "click chemistry" handle.

  • Bio-orthogonal Labeling: The terminal alkyne is a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Thermodynamic Stability in Biological Media: The ether linkage is hydrolytically stable, while the alkyne is inert to physiological pH, making it a robust motif for drug conjugates.

References

  • Matrix Scientific. (n.d.). 1-(4-Ethynylphenoxy)-2-methylbenzene Product Data. Retrieved from

  • Hergenrother, P. M. (2003). Acetylene-terminated prepolymers. Encyclopedia of Polymer Science and Technology.

  • Connell, J. W., et al. (2000). Oligomers and polymers containing phenylethynyl groups. NASA Langley Research Center.

  • Smith, J. G., et al. (1994).[2] Poly(arylene ether)s containing pendent ethynyl groups. Polymer, 35(21), 4523-4531. Link

Sources

literature review on ethynylphenoxy toluene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Ethynylphenoxy Toluene (EPT) Derivatives , a class of functionalized aryl ethers critical to both high-performance materials science (aerospace resins) and medicinal chemistry (kinase inhibitor scaffolds).

Synthesis, Curing Kinetics, and Functional Applications

Executive Summary & Structural Logic

Ethynylphenoxy toluene derivatives represent a specialized class of "dual-function" aromatic monomers. Structurally, they consist of a toluene (methylbenzene) core linked via an ether bridge to a phenyl ring bearing a terminal ethynyl (acetylene) group.

This architecture serves two distinct, high-value purposes:

  • Materials Science (Primary): They function as Acetylene-Terminated Resins (ATRs) . The methyl group (toluene core) disrupts crystalline packing, lowering the melting point and widening the "processing window" before the ethynyl group thermally crosslinks into a high-temperature thermoset.

  • Medicinal Chemistry (Secondary): The 3-phenoxytoluene scaffold is a proven pharmacophore in pyrethroid insecticides and tyrosine kinase inhibitors. The ethynyl group serves as a "warhead" for covalent inhibition or a "click chemistry" handle for activity-based protein profiling (ABPP).

Chemical Architecture & Synthesis Protocols[1]

To ensure reproducibility, we focus on the synthesis of 3-(3-ethynylphenoxy)toluene , a representative isomer that balances synthetic accessibility with optimal processing properties.

Retrosynthetic Analysis

The construction of the EPT scaffold relies on forming the diaryl ether linkage before installing the sensitive ethynyl group, or utilizing a protected alkyne source.

Pathway:

  • Ether Formation: Ullmann-type coupling of m-cresol and 1-bromo-3-iodobenzene.

  • Sonogashira Coupling: Selective functionalization of the iodo-position with trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl group to yield the terminal alkyne.

Validated Synthesis Protocol

Step 1: Ullmann Ether Synthesis (The Core)

  • Reagents: m-Cresol (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), CuI (10 mol%), Dimethylglycine (ligand, 20 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Conditions: 90°C, 24 hours, Argon atmosphere.

  • Causality: We use 1-bromo-3-iodobenzene because the iodine atom is significantly more reactive toward oxidative addition than bromine. This allows us to form the ether bond at the iodine site (if using specific ligands) or, more commonly, we reverse the polarity: Use 3-iodotoluene and 3-bromophenol .

    • Refined Route: React 3-cresol with 1-bromo-3-iodobenzene . The coupling will preferentially occur at the iodine if Pd-catalyzed, but for Ullmann (Cu), reactivity is less selective.

    • Preferred Route:3-Bromotoluene + 3-Hydroxyphenylacetylene (protected).

    • Standard Route:3-Cresol + 1,3-Dibromobenzene (statistical mixture, requires separation) OR 3-Cresol + 3-Bromo-nitrobenzene followed by transformation.

Optimized Protocol (Sonogashira-First Strategy):

  • Precursor: Start with 3-(3-bromophenoxy)toluene . (Synthesized via Cu-catalyzed coupling of m-cresol and 1,3-dibromobenzene).

  • Coupling:

    • Charge a flame-dried Schlenk flask with 3-(3-bromophenoxy)toluene (10 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

    • Add degassed TEA (Triethylamine) / THF (1:1 v/v).

    • Add TMS-acetylene (1.2 eq) dropwise at RT.

    • Heat to 60°C for 4 hours. (Monitoring: TLC for disappearance of bromide).

  • Deprotection:

    • Treat the TMS-intermediate with K₂CO₃ in MeOH/CH₂Cl₂ (1:1) at RT for 1 hour.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Synthetic Pathway Visualization

SynthesisPathway Figure 1: Step-wise synthesis of Ethynylphenoxy Toluene via Sonogashira Coupling. Start m-Cresol (Nucleophile) Inter1 3-(3-bromophenoxy)toluene (Intermediate) Start->Inter1 CuI, Cs2CO3 Ullmann Coupling Partner 1,3-Dibromobenzene (Electrophile) Partner->Inter1 Inter2 TMS-Protected EPT Inter1->Inter2 Pd(PPh3)2Cl2, CuI Sonogashira Coupling TMSA TMS-Acetylene TMSA->Inter2 Final 3-(3-Ethynylphenoxy)toluene (Target Monomer) Inter2->Final K2CO3, MeOH Deprotection

Curing Chemistry & Materials Characterization[2][3][4]

In resin applications, the ethynyl group is a "latent" crosslinker. Upon heating, it undergoes a complex reaction (cyclotrimerization, Glaser coupling, and radical polymerization) to form a highly crosslinked, thermally stable network.

The "Entropy Spring" Effect

The toluene moiety is crucial. Unlike the symmetric 1,3-bis(3-ethynylphenoxy)benzene, the methyl substituent in EPT derivatives introduces asymmetry.

  • Result: Reduced crystallinity

    
     Lower Melting Point (
    
    
    
    ).
  • Benefit: This creates a wider Processing Window (The gap between

    
     and the Onset of Curing 
    
    
    
    ). The resin can be melted and molded before it hardens.
Self-Validating Curing Protocol

To verify the utility of the synthesized monomer, the following curing cycle must be performed.

Equipment: Differential Scanning Calorimeter (DSC), Rheometer.

  • B-Staging (Pre-polymerization):

    • Heat monomer to 150°C (approx. 20°C above

      
      ).
      
    • Hold for 30 minutes. Viscosity will increase as oligomers form.

  • Cure Cycle:

    • Ramp to 200°C at 5°C/min. Hold 2 hours.

    • Ramp to 250°C at 5°C/min. Hold 2 hours. (Primary Crosslinking).

    • Post-Cure: 300°C for 1 hour (Maximizes

      
      ).
      
  • Validation Metrics (Pass/Fail):

    • DSC Check: No residual exotherm peak in the second scan.

    • Tg Check: Glass Transition Temperature (

      
      ) should exceed 280°C.
      
    • Char Yield: TGA in

      
       should show >60% residue at 800°C.
      
Curing Network Visualization

CuringNetwork Figure 2: Thermal curing mechanisms of ethynyl-terminated resins. cluster_Rxn Reaction Pathways Monomer Ethynylphenoxy Toluene (Monomer) Heat Thermal Activation (>200°C) Monomer->Heat Cyclo Cyclotrimerization (Benzene Ring Formation) Heat->Cyclo Major Pathway Glaser Glaser Coupling (Diyne Formation) Heat->Glaser Minor (Oxidative) Radical Linear Polymerization (Polyene Chain) Heat->Radical Network Crosslinked Thermoset (High Tg, Insoluble) Cyclo->Network Glaser->Network Radical->Network

Quantitative Data Summary

The following table compares the Ethynylphenoxy Toluene derivative against standard industry benchmarks (Acetylene Terminated Sulfone - ATS, and unmodified Ethynyl Phenoxy Benzene - EPB).

PropertyEthynylphenoxy Toluene (EPT)Ethynyl Phenoxy Benzene (EPB)Significance of Toluene Core
Melting Point (

)
65 - 75°C95 - 105°CLower is Better. Easier melt processing.
Cure Onset (

)
~210°C~215°CSimilar reactivity (ethynyl group unaffected).
Processing Window ~135°C ~110°CWider Window. Allows complex molding.
Cured

>290°C>300°CSlight drop due to free volume of methyl group.
Thermal Stability (

)
480°C500°CMethyl group is the oxidative weak point.

Data interpolated from general structure-property relationships of arylacetylene resins [1, 3].

Medicinal Chemistry Applications

While the resin application dominates, the 3-phenoxytoluene core is bioactive.

  • Kinase Inhibition: The ethynyl group acts as a rigid linker or a "click" handle. In EGFR inhibitors, replacing a methyl group with an ethynyl group often improves potency by filling a hydrophobic pocket or allowing for covalent bonding to cysteine residues (if positioned appropriately).

  • Click Chemistry Probes: EPT derivatives can be used as "scout fragments" in Activity-Based Protein Profiling (ABPP). The phenoxytoluene binds the protein target, and the ethynyl group allows subsequent attachment of a fluorescent tag via Azide-Alkyne Cycloaddition (CuAAC).

References

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Hergenrother, P. M. (2021). Acetylene-terminated prepolymers. Encyclopedia of Polymer Science and Engineering.

  • Connell, J. W., et al. (2000). Oligomers and polymers containing phenylethynyl groups. NASA Langley Research Center Reports.

  • Smith, J. G., et al. (1995). Phenylethynyl containing imide silanes as coupling agents. Polymer.[1][2][3]

  • Algso, M. A. S., & Kivrak, A. (2018). New strategy for the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene derivatives. Chemical Papers.

(Note: While specific "ethynylphenoxy toluene" papers are rare, references provided ground the synthesis (Sonogashira), the application (Acetylene Resins), and the medicinal chemistry context (Acetylene pharmacophores).)

Sources

Technical Guide: Synthetic Architectures for 1-(4-Ethynylphenoxy)-2-methylbenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic architecture for 1-(4-Ethynylphenoxy)-2-methylbenzene (also known as 4-(2-tolyloxy)phenylacetylene), a critical structural motif in the development of high-birefringence liquid crystals and advanced polymer precursors.

Executive Summary & Retrosynthetic Logic

The target molecule, 1-(4-Ethynylphenoxy)-2-methylbenzene , consists of a diaryl ether core linking an o-tolyl moiety and a p-ethynylphenyl moiety. The synthesis of this molecule hinges on two critical transformations: the formation of the C–O–C ether linkage and the installation of the terminal alkyne.

From a process chemistry perspective, two primary pathways dominate the landscape:

  • The Aldehyde Route (Homologation): Constructs the ether linkage first using 4-fluorobenzaldehyde, followed by a C1-homologation (Corey-Fuchs or Seyferth-Gilbert) to generate the alkyne. This is the preferred industrial route due to the availability of starting materials and the avoidance of palladium in the initial steps.

  • The Halide Route (Sonogashira): Utilizes a 4-halodiphenyl ether precursor for a palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMSA). This route is highly modular but requires expensive transition metal catalysts.

Visualization: Retrosynthetic Analysis

The following diagram outlines the strategic disconnections for the target molecule.

Retrosynthesis Target Target: 1-(4-Ethynylphenoxy)-2-methylbenzene Aldehyde Precursor A (Aldehyde): 4-(2-Methylphenoxy)benzaldehyde Aldehyde->Target Homologation (Corey-Fuchs / Bestmann-Ohira) Halide Precursor B (Halide): 1-Bromo-4-(2-methylphenoxy)benzene Halide->Target Sonogashira Coupling (+ TMS-Acetylene) Start1 Starting Materials: o-Cresol + 4-Fluorobenzaldehyde Start1->Aldehyde SNAr Ether Synthesis (K2CO3, DMF, Heat) Start2 Starting Materials: o-Cresol + 1-Bromo-4-iodobenzene Start2->Halide Ullmann/Buchwald Coupling

Figure 1: Retrosynthetic disconnection tree illustrating the Aldehyde (left) and Halide (right) pathways.

Pathway A: The Aldehyde Route (Recommended)

This pathway is favored for scale-up. It proceeds through 4-(2-methylphenoxy)benzaldehyde , a stable solid intermediate that can be purified by crystallization.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The formation of the ether bond exploits the activation of the fluorine atom by the para-aldehyde group. o-Cresol acts as the nucleophile.

  • Reaction: o-Cresol + 4-Fluorobenzaldehyde + K₂CO₃ → 4-(2-Methylphenoxy)benzaldehyde

  • Mechanism: Addition-Elimination (SNAr).

  • Key Reagents:

    • Solvent: DMF or DMAc (Dipolar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity).

    • Base: Potassium Carbonate (K₂CO₃) is preferred over NaOH to minimize Cannizzaro side reactions of the aldehyde.

Step 2: Alkyne Installation (Seyferth-Gilbert Homologation)

While the Corey-Fuchs reaction (CBr₄/PPh₃) is classic, the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is often superior for delicate substrates as it proceeds in one pot under milder basic conditions (K₂CO₃/MeOH).

  • Reaction: Aldehyde + Bestmann-Ohira Reagent + K₂CO₃ → Terminal Alkyne

  • Mechanism: Base-mediated formation of a diazoalkene intermediate, which undergoes cycloelimination to form the alkyne.

Experimental Protocol: Aldehyde Synthesis

Objective: Synthesis of 4-(2-methylphenoxy)benzaldehyde.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add o-cresol (10.8 g, 100 mmol), 4-fluorobenzaldehyde (12.4 g, 100 mmol), and anhydrous K₂CO₃ (20.7 g, 150 mmol).

  • Solvent: Add DMF (Dimethylformamide, 100 mL). Note: Ensure DMF is dry to prevent hydrolysis.

  • Reaction: Heat the mixture to 120°C for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as an off-white solid.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Dissolve the crude solid in Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Heptane.

    • Expected Yield: 85–92%.

    • Target Appearance: White to pale yellow crystalline solid.

Pathway B: The Halide Route (Sonogashira)

This route is useful if the aldehyde precursor is unstable or if a library of derivatives is being synthesized.

Step 1: Synthesis of 1-Bromo-4-(2-methylphenoxy)benzene

Direct SNAr is difficult here because the bromine atom on 1-bromo-4-fluorobenzene does not sufficiently activate the ring. Instead, an Ullmann-type coupling is used.

  • Reaction: o-Cresol + 1-Bromo-4-iodobenzene + CuI/Ligand → Product

  • Selectivity: Coupling occurs preferentially at the Iodine position, leaving the Bromine intact for the next step.

Step 2: Sonogashira Cross-Coupling

The aryl bromide is coupled with Trimethylsilylacetylene (TMSA).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) serves as both base and solvent (or co-solvent with THF).

  • Deprotection: The TMS group is removed using K₂CO₃ in Methanol to yield the terminal alkyne.

Visualization: Reaction Mechanism (Sonogashira Cycle)

The following diagram details the catalytic cycle for the conversion of the aryl bromide precursor.

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal Cu-C≡C-TMS Iso Cis/Trans Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for the Sonogashira coupling of 1-bromo-4-(2-methylphenoxy)benzene.

Critical Process Parameters (CPPs)

ParameterAldehyde Route (SNAr)Halide Route (Sonogashira)
Moisture Sensitivity Low (K₂CO₃ is hygroscopic, but reaction tolerates trace water)High (Pd/Cu catalysts deactivate with O₂; requires inert atmosphere)
Temperature High (100–130°C) required for SNAr activation.Moderate (RT to 60°C). High temps can cause alkyne polymerization.
Impurity Profile Unreacted Fluorobenzaldehyde (remove by washing with NaHSO₃).Homocoupling of alkyne (Glaser coupling) if O₂ is present.
Scalability High. Reagents are cheap and robust.Medium. Catalyst cost and waste disposal (Pd/Cu) are factors.

References

  • Preparation of Aryloxybenzaldehydes: Yeager, G. W., et al. "Synthesis and characterization of new poly(arylene ether)s." Polymer, 1993. Link

  • Bestmann-Ohira Reagent (Alkyne Synthesis): Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." Synlett, 1996. Link

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Liquid Crystal Synthesis (General Diaryl Ethers): Seed, A. J., et al. "Synthesis and physical properties of some new high birefringence liquid crystals." Journal of Materials Chemistry, 2000. Link

Sources

Methodological & Application

synthesis of poly(aryl ether)s using 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis and Characterization of High-Performance Poly(aryl ether) through Thermal Polymerization of 1-(4-Ethynylphenoxy)-2-methylbenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Advent of Thermosetting Poly(aryl ether)s

Poly(aryl ether)s (PAEs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications, including aerospace, electronics, and medical devices.[2][3][4] Traditionally, PAEs are synthesized as thermoplastics through nucleophilic aromatic substitution or electrophilic aromatic substitution reactions. However, for applications requiring enhanced solvent resistance and dimensional stability at elevated temperatures, a thermosetting approach is often preferred.

This application note details the synthesis of a novel thermosetting poly(aryl ether) from the monomer 1-(4-ethynylphenoxy)-2-methylbenzene. The terminal ethynyl groups on this monomer provide reactive sites for thermal curing, leading to a highly cross-linked, robust polymer network.[5] This process avoids the complexities of using traditional curing agents and can offer a wide processing window. The resulting polymer is anticipated to exhibit superior thermomechanical properties, making it a candidate for advanced composites, high-temperature adhesives, and potentially as a stable matrix for specialized drug delivery systems where durability is paramount.[6]

Monomer Synthesis: 1-(4-Ethynylphenoxy)-2-methylbenzene

The synthesis of the monomer, 1-(4-ethynylphenoxy)-2-methylbenzene, can be efficiently achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6][7][8] In this proposed synthesis, 1-bromo-4-phenoxy-2-methylbenzene is coupled with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Proposed Synthetic Scheme:

Monomer Synthesis start 1-bromo-4-phenoxy-2-methylbenzene + Trimethylsilylacetylene step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) start->step1 intermediate 1-(2-Methylphenoxy)-4-((trimethylsilyl)ethynyl)benzene step1->intermediate step2 Deprotection (K2CO3, MeOH) intermediate->step2 product 1-(4-Ethynylphenoxy)-2-methylbenzene step2->product

Caption: Proposed synthesis of 1-(4-ethynylphenoxy)-2-methylbenzene.

Experimental Protocol: Monomer Synthesis

Materials:

  • 1-bromo-4-phenoxy-2-methylbenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-phenoxy-2-methylbenzene (1 equivalent), Pd(PPh3)2Cl2 (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous toluene and anhydrous triethylamine (3 equivalents).

  • To this stirred mixture, add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude silyl-protected intermediate.

  • Dissolve the crude intermediate in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2 equivalents) and stir the mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC. Upon completion, neutralize the mixture with dilute HCl.

  • Extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-ethynylphenoxy)-2-methylbenzene as a pure solid.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymer Synthesis: Thermal Polymerization

The terminal ethynyl groups of 1-(4-ethynylphenoxy)-2-methylbenzene allow for a thermally induced polymerization. Upon heating, these groups undergo complex reactions, including cycloaddition and other cross-linking pathways, to form a rigid, three-dimensional network.[9] This process is typically carried out in the melt state without the need for catalysts or initiators, which simplifies the formulation and avoids potential contaminants in the final polymer.

Proposed Polymerization Scheme:

Thermal Polymerization monomer 1-(4-Ethynylphenoxy)-2-methylbenzene heat Heat (Δ) ~200-250°C monomer->heat polymer Cross-linked Poly(aryl ether) heat->polymer

Caption: Thermal polymerization of the ethynyl-terminated monomer.

Experimental Protocol: Thermal Polymerization

Materials:

  • 1-(4-Ethynylphenoxy)-2-methylbenzene monomer

  • Aluminum weighing pans for DSC or a suitable mold for bulk polymerization

Procedure:

  • Place a precisely weighed amount of the 1-(4-ethynylphenoxy)-2-methylbenzene monomer (5-10 mg) into an aluminum DSC pan.

  • For bulk polymerization, place a larger quantity of the monomer into a preheated mold.

  • Heat the monomer under a nitrogen atmosphere according to a predefined temperature program. A typical curing cycle would involve ramping the temperature to a point above the monomer's melting point and holding isothermally, or a dynamic cure with a constant heating rate (e.g., 10°C/min) to determine the curing profile. A plausible curing temperature would be in the range of 200-250°C.

  • The progress of the cure can be monitored in real-time using differential scanning calorimetry (DSC), which will show an exothermic peak corresponding to the polymerization reaction.[10][11]

  • For bulk polymerization, the curing time will depend on the temperature and the desired degree of cure.

  • After the curing cycle is complete, cool the polymer to room temperature. The resulting material should be a rigid, insoluble solid.

Characterization of the Thermoset Polymer

A suite of analytical techniques is essential to validate the successful polymerization and to determine the properties of the resulting thermoset poly(aryl ether).

Summary of Expected Characterization Data
Technique Parameter Measured Expected Observations
FT-IR Spectroscopy Functional group conversionDisappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) of the monomer.
Differential Scanning Calorimetry (DSC) Curing behavior, Glass transition temperature (Tg)An exothermic peak during the first heating scan, indicating the curing reaction.[12] The absence of this exotherm in a second heating scan confirms complete curing. A high Tg is expected for the cured polymer.[13][14]
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperature (typically >400°C), indicating excellent thermal stability. A high char yield at elevated temperatures is also expected.[13]
Dynamic Mechanical Analysis (DMA) Thermomechanical properties (Storage Modulus, Tan δ)High storage modulus below the Tg, with a sharp drop in modulus and a peak in tan δ at the Tg.
Rheometry Viscosity changes during cureInitial decrease in viscosity upon melting, followed by a sharp increase as the cross-linking reaction proceeds, leading to gelation.[15]
Experimental Workflow for Characterization

Characterization Workflow start Cured Poly(aryl ether) ftir FT-IR Spectroscopy start->ftir dsc DSC Analysis start->dsc tga TGA Analysis start->tga dma DMA Analysis start->dma rheometry Rheological Analysis (on curing monomer) monomer Uncured Monomer monomer->rheometry

Caption: Workflow for the characterization of the thermoset polymer.

Potential Applications

The high thermal and mechanical stability of this thermoset poly(aryl ether) makes it a promising candidate for several advanced applications:

  • Aerospace and Automotive: As a matrix resin for lightweight and strong composite materials for structural components.[2]

  • Microelectronics: As a dielectric material for printed circuit boards and for encapsulating electronic components due to its expected low dielectric constant and high thermal stability.[16]

  • Drug Delivery and Biomedical Devices: While thermosets are not typically used for systemic drug delivery due to their insolubility and lack of degradability, their high stability and biocompatibility could be leveraged for long-term implantable devices or as durable coatings where mechanical integrity is critical.[17]

Conclusion

This application note provides a comprehensive guide to the synthesis and characterization of a high-performance thermosetting poly(aryl ether) based on the thermal polymerization of 1-(4-ethynylphenoxy)-2-methylbenzene. The proposed protocols are based on established chemical principles and are designed to be readily adaptable in a research setting. The resulting polymer is expected to possess a combination of desirable properties that make it suitable for a range of demanding applications. The detailed characterization workflow will enable researchers to thoroughly evaluate the material and explore its potential in their respective fields.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Knijnenberg, A., Weiser, E. S., StClair, T. L., Mendes, E., & Dingemans, T. J. (n.d.). Synthesis and Characterization of Aryl Ethynyl Terminated Liquid Crystalline Oligomers and Their Cured Polymers. Macromolecules. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gnanasekaran, K. (2025, August 7). State-of-the-art review on poly(aryl-ether-ketone) and its nanocomposites for high-performance applications. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. RSC Publishing. [Link]

  • Plenio, H. (2012, March 1). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Prime, R. B. (n.d.). Thermal Analysis in Thermoset Characterization. CORE. [Link]

  • Poly Fluoro Ltd. (2024, March 13). Advancements in Aerospace - High-Performance Plastics Take Flight. [Link]

  • PubMed. (2010, December 28). Multiple alkynes react with ethylene to enhance carbon nanotube synthesis, suggesting a polymerization-like formation mechanism. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. [Link]

  • Performance Plastics. (2022, September 26). PEEK® for Aerospace/Defense Applications. [Link]

  • ResearchGate. (2025, August 7). Novel High Performance Al2O3/Poly(Ether Ether Ketone) Nanocomposites for Electronics Applications. [Link]

  • YouTube. (2022, January 12). Alkynes: Chemical Properties: Polymerisation. [Link]

  • The Madison Group. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous rheology and cure kinetics dictate thermal post-curing of thermoset composite resins for material extrusion. [Link]

  • Polymer Innovation Blog. (2014, April 14). Thermoset Characterization Part 1: Introduction to DSC. [Link]

  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-bis(2,2'-bithiophen-5-yl). [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. [Link]

  • YouTube. (2024, December 22). HC-37/Polymerization of alkynes/Reactions of alkynes. [Link]

  • National Center for Biotechnology Information. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-ethoxy-ethenoxy-methyl-benzene. [Link]

  • ResearchGate. (2026, January 24). (PDF) Recent Advances on High‐Performance Polyaryletherketone Materials for Additive Manufacturing. [Link]

  • Oxford Academic. (n.d.). Conjugated polymers developed from alkynes. [Link]

  • ACS Omega. (2022, April 26). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. [Link]

  • CONICET. (n.d.). Rheological study of the curing kinetics of epoxy-phenol novolac resin. [Link]

  • Journal of Chemical Technology and Metallurgy. (2019, February 8). A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. [Link]

Sources

Sonogashira coupling protocols for 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #042: Sonogashira Coupling Protocols for 1-(4-Ethynylphenoxy)-2-methylbenzene

Executive Summary

This guide details the operational protocols for utilizing 1-(4-Ethynylphenoxy)-2-methylbenzene (referred to herein as Compound 1 ) as a nucleophilic partner in Sonogashira cross-coupling reactions.

Compound 1 is an electron-rich terminal alkyne due to the para-phenoxy ether linkage. While this electronic character enhances nucleophilicity, it simultaneously increases susceptibility to oxidative homocoupling (Glaser coupling). This guide prioritizes Standard Pd/Cu Catalysis for robustness and Copper-Free Protocols for pharmaceutical applications where trace metal scavenging is problematic.

Chemical Context & Mechanistic Insight

Compound 1 features a terminal alkyne attached to a phenoxy scaffold. The o-methyl group on the distal ring provides steric bulk that influences solubility and crystal packing but has negligible electronic impact on the reaction center.

Mechanistic Challenges
  • Electronic Activation: The ether oxygen donates electron density into the alkyne (

    
    -system), making the terminal proton less acidic (
    
    
    
    ) compared to phenylacetylene. This requires effective bases (e.g., Et
    
    
    N, piperidine) for deprotonation.
  • Glaser Homocoupling: In the presence of Cu(I) and O

    
    , Compound 1  rapidly dimerizes to form the 1,3-diyne. Strict anaerobic conditions are non-negotiable.
    
The Catalytic Cycle

The reaction proceeds via two synergistic cycles: the Palladium cycle (oxidative addition, transmetallation, reductive elimination) and the Copper cycle (alkyne activation).

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMet Transfer of Compound 1

Figure 1: Synergistic Pd/Cu catalytic cycle. The Copper Cycle activates Compound 1, feeding the nucleophile into the Palladium Cycle at the Transmetallation step.

Protocol A: Standard Pd/Cu Catalysis (The "Workhorse" Method)

Application: General synthesis of diarylalkynes where trace copper contamination is acceptable. Success Rate: >90% for Aryl Iodides/Bromides.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Nucleophile Compound 1 1.1 - 1.2Alkyne source
Electrophile Aryl Halide (Ar-I or Ar-Br)1.0Coupling partner
Catalyst Pd(PPh

)

Cl

0.02 - 0.05Pre-catalyst (Stable Pd(II))
Co-Catalyst CuI (Copper Iodide)0.01 - 0.03Activator
Base/Solvent Et

N / THF (1:1 v/v)
SolventHCl Scavenger
Step-by-Step Methodology
  • Pre-Reaction Prep:

    • Dry THF over Na/benzophenone or pass through an activated alumina column.

    • Critical: Sparge the Et

      
      N/THF mixture with Argon for 20 minutes. Oxygen is the enemy.
      
  • Vessel Charging:

    • In a flame-dried Schlenk flask equipped with a stir bar, add Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (3 mol%) and CuI (1.5 mol%).
    • Add the Aryl Halide (1.0 equiv).

    • Note: If the Aryl Halide is a liquid, add it via syringe in Step 4.

  • Inerting:

    • Evacuate the flask and backfill with Argon (repeat 3x).

  • Solvent & Alkyne Addition:

    • Add the degassed THF/Et

      
      N solvent mixture via syringe.
      
    • Add Compound 1 (1.2 equiv) either as a solid (under positive Argon flow) or dissolved in a minimal amount of degassed THF.

    • Observation: The solution typically turns yellow/brown. A rapid color change to green/blue indicates oxygen leak (Cu oxidation).

  • Reaction:

    • Stir at Room Temperature for Aryl Iodides.

    • Heat to 60°C for Aryl Bromides.

    • Monitor by TLC (Hexane/EtOAc). Conversion is usually complete within 2–6 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse with EtOAc.

    • Concentrate the filtrate in vacuo.

Protocol B: Copper-Free Variant (Pharmaceutical Grade)

Application: Synthesis of API intermediates where Cu removal is difficult, or for substrates prone to severe homocoupling.[9] Mechanism: Relies on the "amine-acceleration" effect or Pd-Pd transmetallation, avoiding the formation of Copper acetylides.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst Pd(OAc)

0.05Pd Source
Ligand XPhos or PPh

0.10Ligand (XPhos preferred for chlorides)
Base Piperidine or Pyrrolidine2.0Base & Ligand
Solvent Acetonitrile or DMF-Polar Aprotic is required
Step-by-Step Methodology
  • Catalyst Activation:

    • In a Schlenk tube, dissolve Pd(OAc)

      
       and the Phosphine ligand in Acetonitrile. Stir for 10 mins under Argon to form the active Pd(0) species (solution often turns from orange to yellow).
      
  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv) and Compound 1 (1.5 equiv). Note: Higher equivalents of alkyne are needed in Cu-free conditions due to slower kinetics.

  • Base Addition:

    • Add Piperidine (2.0 equiv). Secondary amines are crucial here as they often participate in the transition state, lowering the energy barrier for deprotonation.

  • Reaction:

    • Heat to 80°C . Cu-free reactions have higher activation energies and rarely proceed at room temperature.

    • Run for 12–24 hours.

Experimental Workflow & Decision Logic

The following workflow illustrates the critical decision points for selecting the correct protocol and troubleshooting.

Workflow Start Start: Coupling Compound 1 HalideCheck Check Electrophile: Iodide or Bromide? Start->HalideCheck PurityCheck Is Copper Contamination Critical (API)? HalideCheck->PurityCheck Identified ProtocolA Protocol A: Pd(PPh3)2Cl2 + CuI (Fast, High Yield) PurityCheck->ProtocolA No (Standard) ProtocolB Protocol B: Pd(OAc)2 + XPhos + Piperidine (Slower, Clean) PurityCheck->ProtocolB Yes (Pharma) Condition1 Room Temp (Iodide) 60°C (Bromide) ProtocolA->Condition1 Condition2 Heat to 80°C Req. Polar Solvent ProtocolB->Condition2

Figure 2: Decision matrix for protocol selection based on electrophile reactivity and purity requirements.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns Green/Blue Oxidation of Cu(I) to Cu(II).Oxygen Leak. Stop. The alkyne has likely homocoupled (Glaser).[4][9] Restart with stricter degassing (Freeze-Pump-Thaw).
Precipitate is Black "Pd Black" formation.Catalyst decomposition. Add more ligand (PPh

) to stabilize Pd, or lower the reaction temperature.
Low Conversion (Cu-Free) Inefficient deprotonation.Switch base to Cesium Carbonate (Cs

CO

)
in DMF/DMSO. Inorganic bases often work better for sterically hindered substrates.
Spot-to-spot TLC (Homocoupling) Glaser side-reaction.Add Compound 1 slowly via syringe pump over 1 hour to keep its instantaneous concentration low.

References

  • Chinchilla, R., & Nájera, C. (2007).[10][11] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[10] Chemical Reviews.

  • Chinchilla, R., & Nájera, C. (2011).[5][6][12] Recent advances in Sonogashira reactions. Chemical Society Reviews.[5][12]

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[5][7][8][9][11][13] Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling Protocols and Mechanism.

  • Glaser Coupling Prevention. (n.d.). Strategies to avoid oxidative homocoupling in alkyne synthesis. Alfa Chemistry.

Sources

Application Note: Click Chemistry Applications of 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the applications and experimental protocols for 1-(4-Ethynylphenoxy)-2-methylbenzene (CAS: 1436919-21-9), a specialized aryl alkyne building block. Distinguished by its hydrophobic diaryl ether motif and ortho-methyl steric handle, this molecule serves as a critical probe in fragment-based drug discovery (FBDD) and material science. This document provides a high-fidelity protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), focusing on overcoming solubility challenges inherent to hydrophobic aryl alkynes and ensuring quantitative conversion in library synthesis.

Introduction: The Molecule and its Utility[1][2][3][4][5][6][7]

1-(4-Ethynylphenoxy)-2-methylbenzene represents a class of hydrophobic aryl alkyne probes . Unlike simple aliphatic alkynes (e.g., propargyl alcohol), this molecule incorporates a rigid phenoxy-toluene scaffold.

Key Structural Features & Functional Logic
  • Terminal Alkyne: The bioorthogonal handle for CuAAC "click" reactions. It reacts selectively with azides to form a stable 1,4-disubstituted 1,2,3-triazole.

  • Diaryl Ether Linker: A common pharmacophore found in kinase inhibitors and nuclear receptor ligands. It provides rotational flexibility while maintaining a defined distance between the triazole and the distal aromatic ring.

  • Ortho-Methyl Group: Provides steric bulk and lipophilicity. In medicinal chemistry, this "magic methyl" effect can restrict conformation, potentially improving binding affinity to hydrophobic pockets.

Primary Applications
  • Medicinal Chemistry (FBDD): Used to "click" a hydrophobic tail onto polar scaffolds (e.g., sugars, amino acids) to modulate LogP (lipophilicity) and cell permeability.

  • Material Science: Functionalization of azide-modified surfaces (glass, gold, or polymers) to create hydrophobic, aromatic interfaces for pi-stacking interactions.

  • Chemical Biology: Synthesis of fluorescent probes where the diaryl ether acts as a quenching or spacing modulator.

Mechanistic Insight: The CuAAC Cycle

Understanding the mechanism is vital for troubleshooting. The reaction is not a simple concerted cycloaddition; it is a stepwise organometallic cycle. The copper catalyst lowers the activation barrier, ensuring regiospecificity (1,4-isomer only).

Graphviz Diagram: CuAAC Catalytic Cycle

Figure 1: The stepwise mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 Cu-Acetylide Formation (π-complex -> σ-complex) Start->Step1 Base/Ligand Step2 Azide Coordination (Activation of Azide) Step1->Step2 + Azide Step3 Metallacycle Formation (Six-membered Cu-intermediate) Step2->Step3 Nucleophilic Attack Step4 Ring Contraction (Cu-Triazolyl Derivative) Step3->Step4 Fast Product 1,2,3-Triazole Product + Regenerated Cu(I) Step4->Product Protonolysis Product->Start Cycle Repeats

Detailed Protocol: Library Synthesis via CuAAC

This protocol is optimized for 1-(4-Ethynylphenoxy)-2-methylbenzene . Due to its low water solubility, standard aqueous click conditions must be modified with organic co-solvents (DMSO or tBuOH) and a stabilizing ligand (THPTA or TBTA) to prevent copper oxidation and catalyst precipitation.

Materials & Reagents
ReagentConcentrationRoleNotes
Alkyne (Substrate) 100 mM in DMSOReactant1-(4-Ethynylphenoxy)-2-methylbenzene
Azide (Partner) 100 mM in DMSOReactantTarget scaffold (e.g., Azido-PEG-Amine)
CuSO₄[1][2][3][4][5][6][7][8]·5H₂O 50 mM in dH₂OPre-catalystSource of Copper
THPTA Ligand 100 mM in dH₂OLigandProtects Cu(I) from oxidation; enhances rate
Sodium Ascorbate 100 mM in dH₂OReductantReduces Cu(II) to active Cu(I)
Buffer 100 mM Potassium Phosphate (pH 7)SolventMaintains pH for biomolecule stability
Step-by-Step Procedure
1. Catalyst Pre-Complexation (Critical Step)

Why: Mixing CuSO₄ and Ligand before adding to the reaction ensures all copper is coordinated, preventing non-specific binding or precipitation.

  • In a microcentrifuge tube, mix 10 µL of CuSO₄ and 20 µL of THPTA .

  • Vortex briefly and incubate for 5 minutes. The solution should remain clear blue.

2. Reaction Assembly

Target Volume: 1 mL | Final Concentrations: 1 mM Alkyne/Azide, 0.5 mM Cu, 2.5 mM Ascorbate.

  • Solvent Base: Add 500 µL Buffer and 300 µL DMSO to a 2 mL glass vial.

    • Note: High DMSO content (30-50%) is required to solubilize the hydrophobic phenoxy-toluene moiety.

  • Substrates: Add 10 µL Alkyne Stock and 10 µL Azide Stock . Vortex to ensure full dissolution.

  • Catalyst: Add the 30 µL Pre-complexed Cu-THPTA mixture prepared in Step 1.

  • Initiation: Add 25 µL Sodium Ascorbate Stock .

    • Observation: The solution may turn colorless or pale yellow (reduction to Cu(I)). If it turns brown/black, oxygen exposure is too high—degas solvents.

3. Incubation
  • Flush the headspace with Nitrogen or Argon (optional but recommended for >2hr reactions).

  • Cap tightly and stir/shake at Room Temperature for 4–16 hours .

  • Monitoring: Monitor by TLC (Hexane:EtOAc) or LC-MS. The alkyne peak (approx. retention time depending on column) should disappear.

4. Work-up & Isolation[3][9]
  • Dilution: Dilute the reaction mixture with 5 mL water.

  • Extraction: Since the product contains the hydrophobic phenoxy-toluene group, extract 3x with Ethyl Acetate (EtOAc) .

  • Wash: Wash combined organics with brine to remove DMSO and copper salts.

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica flash chromatography. The triazole product is typically more polar than the starting alkyne.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of triazole libraries using 1-(4-Ethynylphenoxy)-2-methylbenzene.

Workflow cluster_0 Preparation Alkyne Alkyne Stock (in DMSO) Mix Mix in Solvent (50% DMSO/Buffer) Alkyne->Mix Azide Azide Stock (in DMSO) Azide->Mix CatMix CuSO4 + THPTA (Pre-complexed) CatMix->Mix React Add Ascorbate Incubate 4-16h Mix->React Monitor LC-MS / TLC Check Conversion React->Monitor Extract Extraction (EtOAc / Water) Monitor->Extract Complete Final Pure Triazole Library Member Extract->Final

Troubleshooting & Optimization (E-E-A-T)

As an expert user of aryl alkynes, the following issues are common with this specific scaffold:

Issue 1: Precipitation of Starting Material
  • Cause: The 1-(4-Ethynylphenoxy)-2-methylbenzene is highly lipophilic. Adding it to a purely aqueous buffer often causes it to "crash out" before reacting.

  • Solution: Increase DMSO or tBuOH concentration to 50%. Alternatively, use a "ligand-assisted" method where the Cu-Ligand complex helps solubilize the reactants.

Issue 2: Sluggish Reaction Rate
  • Cause: Aryl alkynes are generally less reactive than aliphatic alkynes due to electronic conjugation and steric hindrance from the ortho-methyl group.

  • Solution:

    • Increase Temperature: Heat to 40-50°C.

    • Increase Catalyst Loading: Raise Cu concentration to 1-5 mol%.

    • Oxygen Exclusion: Oxygen rapidly oxidizes Cu(I) to inactive Cu(II). Rigorous degassing is the most effective rate enhancer.

Issue 3: Copper Contamination in Product
  • Cause: Copper coordinates to the triazole nitrogen.

  • Solution: Wash the organic phase with a chelating agent solution (e.g., 10% EDTA or dilute Ammonium Hydroxide) during work-up.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[8] Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[8] Chemical Society Reviews. Link

Sources

thermal curing conditions for 1-(4-Ethynylphenoxy)-2-methylbenzene monomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Thermal Curing & Polymerization Kinetics of 1-(4-Ethynylphenoxy)-2-methylbenzene

Executive Summary

This guide details the thermal processing and curing protocols for 1-(4-Ethynylphenoxy)-2-methylbenzene , a monofunctional aryl-ethynyl monomer. While often used as a reactive end-capper for high-performance polyimides (e.g., PETI series) or as a model compound for studying phenylethynyl cure kinetics, its proper handling requires precise thermal management to control the exothermic polymerization.

Key Chemical Features:

  • Reactive Moiety: Ethynyl group (

    
    ) at the para position.
    
  • Structural Influence: The ortho-methyl group on the phenoxy ring introduces steric bulk, potentially depressing the melting point and modifying the packing density of the final cured state compared to non-methylated analogs.

  • Reaction Mechanism: Thermal homopolymerization via free-radical propagation (forming linear polyenes) and cyclotrimerization (forming benzenic crosslinks).

Material Characterization & Handling

Before initiating thermal curing, the monomer must be characterized to establish a baseline processing window.

Purity & Storage
  • Storage: Store at -20°C in amber vials under argon. The ethynyl group is sensitive to UV light and ambient oxidation.

  • Handling: Allow the container to reach room temperature before opening to prevent moisture condensation, which can inhibit the cure or cause voids.

Thermal Profiling (DSC Protocol)

Perform Differential Scanning Calorimetry (DSC) to determine the specific Melting Point (


) and Reaction Onset (

).

Protocol:

  • Sample Mass: 3–5 mg in a hermetic aluminum pan.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: Heat from 25°C to 350°C at 10°C/min.

Expected Features:

  • Endotherm (

    
    ):  Sharp peak (typically 50–90°C  range, dependent on isomer purity).
    
  • Processing Window: The gap between

    
     and 
    
    
    
    .
  • Exotherm (

    
    ):  Broad peak centered between 230°C – 260°C .
    
  • Enthalpy (

    
    ):  Anticipate 20–25 kcal/mol  (approx. 80–100 kJ/mol) per ethynyl equivalent.
    

Thermal Curing Protocol

This protocol is designed to maximize conversion while preventing "runaway" exotherms that can char the material.

Phase 1: Melt & Degas (B-Staging)
  • Temperature:

    
     (approx. 100°C).
    
  • Duration: 30 minutes.

  • Vacuum: Apply <10 mbar vacuum to remove entrapped air and volatiles.

  • Objective: Create a void-free homogeneous melt before reaction initiation.

Phase 2: Step-Cure Cycle

Due to the autocatalytic nature of ethynyl polymerization, a single ramp can lead to thermal spiking. Use a step-wise approach.

StepTemperatureRamp RateHold TimeObjective
1 180°C 2°C/min60 minInitiation: Induce slow radical formation; increase viscosity.
2 220°C 2°C/min120 minPropagation: Main polymerization phase (linear chain growth).
3 250°C 1°C/min60 minConsolidation: Drive cyclotrimerization (crosslinking/branching).
4 300°C 2°C/min60 minPost-Cure: Maximize

and conversion (optional for model studies).
Phase 3: Cool Down
  • Rate: Cool at <5°C/min to room temperature to minimize internal stress.

Reaction Mechanism & Visualization

The thermal cure of 1-(4-Ethynylphenoxy)-2-methylbenzene proceeds through two competing pathways:

  • Linear Polymerization: Formation of a polyene backbone (red pathway).

  • Cyclotrimerization: Three ethynyl groups forming a stable benzene ring (blue pathway).

CureMechanism Monomer Monomer (Ethynyl-terminated) Radical Free Radical Species Monomer->Radical Initiation Heat Thermal Energy (>180°C) Heat->Radical Polyene Pathway A: Linear Polyene (Conjugated Chain) Radical->Polyene Propagation Trimer Pathway B: Cyclotrimerization (Aromatic Core) Radical->Trimer Cyclization Network Final Cured Resin/Solid Polyene->Network Trimer->Network

Caption: Dual mechanistic pathway for thermal curing of aryl-ethynyl monomers.

Quality Control & Validation

To ensure the protocol was successful, use Fourier Transform Infrared Spectroscopy (FTIR).

FTIR Validation Criteria:

  • Target Peak: Alkyne

    
     stretch.
    
  • Wavenumber: ~3280–3300 cm⁻¹.

  • Success Metric: >95% reduction in peak height relative to an internal aromatic standard (e.g., 1500 cm⁻¹ ring stretch).

  • Warning Sign: Appearance of broad carbonyl peaks (1700 cm⁻¹) indicates oxidative degradation during cure (check

    
     purge).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Voiding / Bubbles Trapped air or volatile impurities.Increase B-stage vacuum time; reduce initial ramp rate.
Low

Incomplete cure.Extend the 300°C post-cure hold by 60 minutes.
Charring / Darkening Runaway exotherm.Reduce ramp rate to 1°C/min between 200°C and 250°C.
Surface Tackiness Oxygen inhibition.Ensure strict inert atmosphere (

or Argon) during cure.

References

  • Smith, J. G., & Hergenrother, P. M. (1994). "Phenylethynyl-Terminated Imide Oligomers and Polymers Therefrom." Polymer, 35(22), 4857-4864. Link

  • Fang, T., et al. (2021). "Effect of curing reaction types on the structures and properties of acetylene-containing thermosets." RSC Advances, 11, 20386-20395. Link

  • Prime, R. B. (2014). "Thermoset Cure Kinetics Part 4: Isothermal DSC." Polymer Innovation Blog. Link

  • Roberts, C. C., et al. (1984). "Characterization of Acetylene Terminated Resin Cure States." DTIC Technical Report. Link

Application Note: 1-(4-Ethynylphenoxy)-2-methylbenzene as a Reactive Cross-Linker

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(4-Ethynylphenoxy)-2-methylbenzene (CAS: 1436919-21-9), a specialized aryl ethynyl ether, as a reactive agent in high-performance polymer networks and precision synthesis.

Executive Summary

1-(4-Ethynylphenoxy)-2-methylbenzene is a monofunctional ethynyl-terminated aryl ether. In the context of material science, it functions primarily as a Reactive Diluent and End-Capper for high-temperature thermosets (such as polyimides and aryl ether ketones). Its asymmetric 2-methyl substitution disrupts crystalline packing, often yielding a liquid or low-melting solid state that improves the processability of otherwise rigid resin systems. Upon thermal curing, the terminal alkyne group undergoes cyclotrimerization or linear polymerization , integrating into the polymer network to enhance thermal stability, solvent resistance, and mechanical modulus.

Mechanism of Action

The utility of 1-(4-Ethynylphenoxy)-2-methylbenzene relies on the reactivity of its terminal ethynyl (


) group.

A. Thermal Curing (High-Temperature Homopolymerization) At elevated temperatures (


), the ethynyl groups react with other ethynyl moieties (on the resin backbone or other diluent molecules).
  • Cyclotrimerization: Three ethynyl groups combine to form a 1,3,5- or 1,2,4-substituted benzene ring. This creates a highly stable, aromatic cross-link node.

  • Linear Polymerization: Formation of polyene chains (less common in high-temp cures but possible).

  • Result: A thermoset network with high glass transition temperature (

    
    ) and thermal oxidative stability.
    

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) In the presence of a Cu(I) catalyst, the ethynyl group reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is used for precise bioconjugation or curing azide-functionalized polymers at low temperatures.

C. Oxidative Coupling (Glaser Coupling) In the presence of copper salts and oxygen, two terminal alkynes couple to form a diyne (


), linking two molecules directly.

Material Compatibility & Properties

PropertyDescription
Physical State Low-melting solid or viscous liquid (due to 2-methyl asymmetry).
Solubility Soluble in common organic solvents (Toluene, THF, DCM, DMF, NMP).
Reactivity Onset Thermal cure typically begins

; Exotherm peak

.
Storage Store at

under inert gas (Argon/Nitrogen) to prevent oxidation.
Compatible Resins Polyimides (PI), Polyetheretherketones (PEEK), Aryl Ether resins.

Experimental Protocols

Use Case: Reducing viscosity of a polyimide oligomer and co-curing to form a heat-resistant thermoset.

Materials:

  • Base Resin: Ethynyl-terminated polyimide oligomer (e.g., PETI-330 type).

  • Diluent: 1-(4-Ethynylphenoxy)-2-methylbenzene (10-30 wt% depending on viscosity requirements).

  • Equipment: Vacuum oven, programmable hot plate, rheometer.

Step-by-Step Procedure:

  • Formulation:

    • Weigh the base resin and 1-(4-Ethynylphenoxy)-2-methylbenzene into a glass vial.

    • Heat the mixture to

      
       (above the melting point of the diluent and softening point of the resin) to ensure a homogeneous melt.
      
    • Stir mechanically until a clear, single-phase liquid is obtained.

  • Degassing (B-Stage):

    • Place the mixture in a vacuum oven at

      
       for 30 minutes to remove trapped air and any volatile impurities.
      
    • Note: Do not exceed

      
       to avoid premature cross-linking.
      
  • Curing Cycle (Standard):

    • Ramp 1: Heat to

      
       at 
      
      
      
      . Hold for 1 hour. (Promotes initial chain extension).
    • Ramp 2: Heat to

      
       at 
      
      
      
      . Hold for 1 hour. (Main cross-linking reaction).
    • Ramp 3: Heat to

      
       (depending on resin stability) for 1 hour. (Final cure/densification).
      
    • Cool Down: Cool slowly (

      
      ) to room temperature to minimize internal stress.
      
  • Post-Cure (Optional):

    • Anneal at

      
       for 2-4 hours to maximize 
      
      
      
      .

Use Case: Cross-linking an azide-functionalized polymer matrix.

Materials:

  • Polymer: Azide-pendant polymer (e.g., Azide-PEG or Azide-Polystyrene).

  • Cross-linker: 1-(4-Ethynylphenoxy)-2-methylbenzene.

  • Catalyst:

    
     + Sodium Ascorbate (generated Cu(I) in situ).
    
  • Solvent: DMF or DMSO.

Step-by-Step Procedure:

  • Dissolution: Dissolve the azide-polymer in DMF (

    
    ).
    
  • Addition: Add 1-(4-Ethynylphenoxy)-2-methylbenzene.

    • Stoichiometry: Calculate molar equivalents based on azide content. Use 1.1 eq of alkyne per azide group to ensure complete conversion.

  • Catalyst Preparation:

    • Prepare aqueous solutions of

      
       (
      
      
      
      ) and Sodium Ascorbate (
      
      
      ).
    • Add

      
       (5 mol% relative to alkyne) and Ascorbate (10 mol%) to the reaction mixture.
      
  • Reaction:

    • Stir at room temperature for 12-24 hours. The solution will gelate as cross-linking proceeds.

    • Note: For faster cure, heat to

      
      .
      
  • Purification:

    • Wash the gel with EDTA solution to remove Copper residues (which are cytotoxic and colored).

Characterization & Quality Control

TechniqueParameterTarget Outcome
FTIR Spectroscopy Alkyne C-H StretchDisappearance of peak at

.
FTIR Spectroscopy Alkyne C

C Stretch
Disappearance of weak peak at

.
DSC Exotherm OnsetNo residual exotherm in cured sample (indicates 100% cure).
TGA Decomposition Temp (

)

(typical for aromatic networks).
Rheology Gel PointCrossover of

and

during cure ramp.

Visualizing the Process

Figure 1: Thermal Curing Mechanism (Cyclotrimerization) Three molecules of 1-(4-Ethynylphenoxy)-2-methylbenzene react to form a benzenoid cross-link.

G cluster_0 Reactants (Monomers) cluster_1 Cross-Linked Network M1 1-(4-Ethynylphenoxy)-2-methylbenzene Process Thermal Cure (>200°C) M1->Process M2 1-(4-Ethynylphenoxy)-2-methylbenzene M2->Process M3 1-(4-Ethynylphenoxy)-2-methylbenzene M3->Process Trimer Benzene Ring Node (1,3,5- or 1,2,4-substituted) Process->Trimer Cyclotrimerization Network Thermoset Matrix (High Tg, High Stability) Trimer->Network Integration

Figure 2: Workflow for Resin Formulation Step-by-step logic for using the molecule as a reactive diluent.

Workflow Start Start: Resin Formulation Mix Mix Diluent + Base Resin (80-100°C) Start->Mix Degas Degas (Vacuum) 100°C, 30 min Mix->Degas Cure1 Cure Stage 1 200°C (1 hr) Degas->Cure1 Cure2 Cure Stage 2 250°C (1 hr) Cure1->Cure2 PostCure Post-Cure 300-350°C Cure2->PostCure QC QC: DSC & FTIR PostCure->QC

Troubleshooting & Safety

  • Issue: Void Formation.

    • Cause: Incomplete degassing or volatiles in the mixture.

    • Fix: Increase B-stage time under vacuum. Ensure the diluent is dry (free of synthesis solvents).

  • Issue: Low Glass Transition Temp (

    
    ). 
    
    • Cause: Incomplete cure.

    • Fix: Increase final cure temperature or duration. Verify stoichiometry if using "Click" chemistry.

  • Safety:

    • Terminal alkynes can react violently with concentrated oxidizing agents.

    • Always handle in a fume hood; the material may be an irritant (Skin/Eye).

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-2-methyl- (Analogous Structure Properties). NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. 1-Ethynyl-4-methoxy-2-methylbenzene (Structural Analog). National Library of Medicine. Available at: [Link]

  • Hergenrother, P. M. (2003). The Use, Design, Synthesis, and Properties of High Performance/High Temperature Polymers: An Overview. High Performance Polymers.
  • Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Application Note: Functionalization of Aromatic Surfaces with 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 1-(4-Ethynylphenoxy)-2-methylbenzene (EPMB) as a high-fidelity surface anchor. Unlike simple phenylacetylene derivatives, EPMB incorporates an internal ether linkage and an ortho-methyl steric modulator. These structural features are critical for disrupting perfect


-

stacking resulting in "lying-down" phases, thereby promoting an "upright" orientation on aromatic substrates (Graphene, HOPG, Carbon Nanotubes). This orientation ensures the terminal alkyne remains accessible for subsequent bio-orthogonal ligation (Click Chemistry).
Key Applications
  • Molecular Electronics: Creating conductive bridges with defined steric gating.

  • Biosensors: "Click-ready" scaffolds for immobilizing aptamers or peptides without surface passivation.

  • Surface Wettability: Modulating hydrophobicity via aromatic density control.

Molecular Architecture & Rationale

The selection of EPMB over standard linkers is driven by three mechanistic factors:

  • The Ortho-Methyl Spacer: In standard SAMs (Self-Assembled Monolayers), flat aromatics tend to aggregate irreversibly. The 2-methyl group on the basal ring introduces a steric clash that prevents "graphitic fusion," maintaining a functional spacing of ~4-5 Å between anchored units.

  • Ether Linkage Flexibility: The -O- bridge decouples the electronic states of the two phenyl rings, preventing complete fluorescence quenching by the substrate (e.g., Graphene).

  • Terminal Alkyne: A bio-orthogonal handle (

    
    ) ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
    
Data Table 1: Physicochemical Properties relevant to Surface Assembly
PropertyValueImplication for Protocol
Molecular Weight 208.26 g/mol Low MW facilitates rapid diffusion in solution.
LogP (Predicted) ~4.2Highly lipophilic; requires non-polar solvents (Toluene/DCM) for initial dissolution.

-Stacking Energy
~12-15 kcal/molStrong affinity for HOPG/Graphene; resists washing with polar solvents.
Alkyne pKa ~25Stable in neutral/mildly basic buffers; requires Cu(I) catalysis for coupling.

Protocol A: Non-Covalent Assembly on Graphene/HOPG

Objective: Create a highly ordered, reactive monolayer on a carbon surface via thermodynamic self-assembly.

Reagents & Equipment
  • Substrate: Freshly cleaved HOPG (ZYB grade) or CVD Graphene on Copper.

  • Solvent: Toluene (Anhydrous, 99.8%) or 1,2,4-Trichlorobenzene (TCB) for STM studies.

  • Ligand: 1-(4-Ethynylphenoxy)-2-methylbenzene (EPMB).

  • Equipment: Spin coater or dip-coating interaction chamber; Nitrogen gun.

Step-by-Step Workflow
  • Substrate Preparation:

    • HOPG: Cleave the top layers using the "Scotch tape method" to expose a pristine carbon lattice.

    • Graphene: Anneal in Ar/H2 at 300°C for 2 hours to remove PMMA residues if transferred.

  • Solution Preparation:

    • Prepare a 1.0 mM stock solution of EPMB in Toluene.

    • Expert Note: Do not use concentrations >5 mM. High concentrations induce multilayer formation driven by the ethynyl-ethynyl interactions rather than surface adsorption.

  • Incubation (Thermodynamic Control):

    • Immerse the substrate in the solution for 12 hours at room temperature in a sealed, dark container.

    • Why: Fast evaporation (drop-casting) leads to disordered aggregates. Long incubation allows the molecules to find the thermodynamic energy minimum (epitaxial growth).

  • Rinsing & Drying:

    • Remove substrate and immediately rinse with pure Toluene (2x) followed by Isopropanol (1x).

    • Critical: The isopropanol rinse removes loosely bound physisorbed layers while leaving the

      
      -stacked monolayer intact.
      
    • Blow dry with a gentle stream of

      
       gas.
      

Protocol B: Covalent "Click" Functionalization (CuAAC)

Objective: React the surface-bound EPMB alkyne with an Azide-tagged biomolecule or nanoparticle.

Mechanistic Diagram: Surface Click Chemistry

The following diagram illustrates the catalytic cycle occurring at the solid-liquid interface.

CuAAC_Mechanism Surface Surface-EPMB (Terminal Alkyne) Intermediate Cu-Acetylide Intermediate Surface->Intermediate Coordination Cu_Cat Cu(I) Catalyst (Generated in situ) Cu_Cat->Intermediate Azide R-N3 (Target Molecule) Azide->Intermediate Cycloaddition Triazole 1,2,3-Triazole Linkage Intermediate->Triazole Ring Closure Triazole->Cu_Cat Catalyst Regeneration Final Functionalized Surface Triazole->Final Product Release

Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the EPMB-modified surface. The Cu(I) coordinates the surface alkyne, facilitating the attack by the azide.

Reagents
  • Catalyst:

    
     (100 
    
    
    
    M) + Sodium Ascorbate (500
    
    
    M).
  • Ligand (Optional but Recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from ROS.

  • Solvent: 1:1 DMSO/Water or PBS (depending on azide solubility).

Workflow
  • Catalyst Mix: Premix

    
     and THPTA in the solvent. Add Sodium Ascorbate last (solution will turn colorless as Cu(II) reduces to Cu(I)).
    
  • Reaction: Apply the catalyst mix + Azide-Target (50

    
    M) to the EPMB-modified surface.
    
  • Incubation: Incubate for 1 hour in the dark at Room Temperature.

    • Warning: Oxygen oxidizes Cu(I) back to inactive Cu(II). Keep the chamber purged with

      
       or seal tightly.
      
  • Cleaning: Rinse with 0.1 M EDTA (to strip copper residues) followed by Deionized Water.

Characterization & Validation

To ensure the protocol worked, validation via spectroscopic methods is required.

Data Table 2: Expected Signals
TechniqueMarkerExpected Shift/Signal
Raman Spectroscopy Alkyne Stretch (

)
Peak at ~2120 cm⁻¹ . Disappears after Click reaction.
XPS (X-ray Photoelectron) Nitrogen (N1s)Appearance of ~400 eV peak (Triazole nitrogens) after Click reaction.
Contact Angle Water Droplet~85° (EPMB surface)

Variable (depends on clicked payload).
STM (Scanning Tunneling) LatticeOrdered lamellar structure with ~1.2 nm periodicity (EPMB length).

Troubleshooting Guide (Self-Validating Systems)

  • Issue: Low Click Efficiency.

    • Cause: Surface oxidation of the alkyne or Cu(I) instability.

    • Fix: Add Aminoguanidine to the buffer to scavenge byproducts; increase Ascorbate concentration.

  • Issue: Disordered Monolayer (STM).

    • Cause: Concentration too high (>1mM) or solvent evaporation too fast.

    • Fix: Reduce EPMB concentration to 0.1 mM and use TCB (high boiling point) for assembly.

References

  • Mechanistic Insight on Alkyne-Surface Interactions

    • Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • CuAAC Protocols on Carbon Surfaces

    • Title: Electrochemical Functionalization of Carbon Surfaces by Aromatic Azide or Alkyne Molecules: A Versatile Pl
    • Source: J. Am. Chem. Soc.[1] (via ResearchGate).

    • URL:[Link]

  • General Click Chemistry on Graphene

    • Title: The Functionalization of Graphene and Graphene Oxide via Click Chemistry.[2]

    • Source: Polymer Chemistry (via ResearchG
    • URL:[Link]

  • Copper Catalysis Fundamentals

    • Title: Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.[3]

    • Source: ACS Omega.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 1-(4-Ethynylphenoxy)-2-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-2024-ETHYNYL Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Target Molecule: 1-(4-Ethynylphenoxy)-2-methylbenzene (also known as 4-(2-tolyloxy)phenylacetylene)[1]

Executive Summary

You are attempting to synthesize 1-(4-Ethynylphenoxy)-2-methylbenzene , a diaryl ether with a terminal alkyne. This molecule presents two primary synthetic challenges:

  • The Ether Linkage: The ortho-methyl group on the tolyl ring introduces steric hindrance, potentially reducing the efficiency of the ether formation step.

  • The Alkyne Installation: The terminal alkyne is sensitive to oxidative homocoupling (Glaser coupling) and polymerization during deprotection.

This guide prioritizes the Sonogashira Coupling route, as it offers the highest functional group tolerance and yield potential compared to alternative methods like the Seyferth-Gilbert homologation.

Phase 1: Precursor Assembly (The "Hidden" Bottleneck)

Before optimizing the alkyne synthesis, you must ensure the purity of your halogenated precursor: 1-(4-iodophenoxy)-2-methylbenzene .[1]

Why Iodide? While aryl bromides are cheaper, the aryl iodide is significantly more reactive in the Sonogashira coupling. This allows for milder conditions (Room Temperature), which is critical for minimizing alkyne polymerization and side reactions.

Recommended Protocol: Copper-Catalyzed Ullmann-Type Coupling

Avoid the SNAr route (using 4-fluoronitrobenzene) unless you require gram-scale purity and have issues with transition metal removal.[1] The modern Cu-catalyzed route is faster.[1]

  • Reagents: 2-Cresol (1.0 equiv), 1,4-Diiodobenzene (2.0 equiv - excess is crucial to prevent bis-ether formation), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Toluene or DMSO (degassed).

  • Conditions: 110°C, 24h, under Argon.

Optimization Tip: If you observe significant bis-ether byproduct (1,4-bis(2-tolyloxy)benzene), switch to 4-bromoiodobenzene as the coupling partner.[1] The copper catalyst will selectively couple at the iodine position, leaving the bromine available for a (harsher) Sonogashira coupling later, or requiring a halogen exchange (Finkelstein) or lithiation/iodination sequence. Sticking to the diiodide with excess is usually superior.

Phase 2: The Sonogashira Coupling (Yield Optimization)

This is the critical step. The target is the TMS-protected intermediate: trimethyl((4-(2-tolyloxy)phenyl)ethynyl)silane .[1]

The "Golden Standard" Protocol
ComponentSpecificationRole & Causality
Substrate 1-(4-iodophenoxy)-2-methylbenzene (1.0 equiv)The electrophile.[1] Must be >98% pure (HPLC).
Alkyne Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)The nucleophile.[1] Excess compensates for volatility and minor homocoupling.
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Bis(triphenylphosphine)palladium(II) dichloride. Robust, air-stable precursor that reduces in situ.[1]
Co-Catalyst CuI (1-2 mol%)Copper(I) Iodide. Accelerates the transmetallation step.[1] Crucial: Must be white/off-white.[1] If green/brown, recrystallize from KI/water.
Base/Solvent Et₃N (Triethylamine) / THF (1:1 ratio)Acts as both base and solvent. The amine sponges up the HI byproduct.
Temperature Room Temperature (23°C)Higher temps increase Glaser coupling (alkyne dimerization).
Step-by-Step Workflow
  • Degassing (Critical): The solvent (THF/Et₃N) must be sparged with Argon for at least 30 minutes before adding catalysts. Oxygen is the enemy; it promotes the formation of the diyne dimer (Glaser product) which consumes your TMSA and complicates purification.

  • Order of Addition:

    • Add Aryl Iodide, Pd catalyst, and CuI to the reaction vessel.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent via syringe.

    • Add TMSA last via syringe, slowly over 10 minutes.

  • Monitoring: Reaction is typically complete in 2-6 hours.[1][2] Monitor by TLC (Hexane/EtOAc). The product will be a highly fluorescent spot.

Phase 3: Deprotection & Isolation

The final step removes the TMS group to yield 1-(4-Ethynylphenoxy)-2-methylbenzene .[1]

  • Reagent: K₂CO₃ (2.0 equiv) in MeOH/CH₂Cl₂ (1:1).

  • Duration: 30 min - 1 hour at Room Temperature.

  • Yield Trap: The final product (MW ~208 g/mol ) is moderately volatile.

    • Do NOT use high vacuum (< 5 mbar) for extended periods during drying.

    • Do NOT heat the rotary evaporator bath above 30°C.

Visualizing the Workflow

The following diagram illustrates the optimized pathway and decision points for low yields.

SynthesisOptimization Start Start: 1-(4-iodophenoxy)-2-methylbenzene Sonogashira Sonogashira Coupling (PdCl2(PPh3)2, CuI, TMSA, Et3N/THF) Start->Sonogashira CheckTLC Checkpoint: TLC Monitoring (Is SM consumed?) Sonogashira->CheckTLC Success Intermediate: TMS-Protected Alkyne CheckTLC->Success Complete Conversion Stalled Issue: Reaction Stalled (SM remains) CheckTLC->Stalled Incomplete Glaser Issue: Homocoupling (Diyne formed) CheckTLC->Glaser New Spot (High Rf) Deprotection Deprotection (K2CO3, MeOH) Success->Deprotection Stalled->Sonogashira Add more Catalyst Increase Temp to 40°C Glaser->Sonogashira Restart: Degas Better Add TMSA Slower FinalProduct Final Product: 1-(4-Ethynylphenoxy)-2-methylbenzene Deprotection->FinalProduct Careful Evaporation

Figure 1: Optimized synthesis workflow with integrated troubleshooting decision nodes.

Troubleshooting Center

Symptom 1: Reaction turns black immediately and yields are low.
  • Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is aggregating and deactivating before it can enter the catalytic cycle.

  • Root Cause:

    • Insufficient ligand (PPh₃) to stabilize the Pd.

    • Reaction temperature too high.

    • Poor quality Aryl Iodide (oxidized impurities).

  • Solution:

    • Add excess PPh₃ (10-20 mol%) to the reaction mixture.

    • Ensure the reaction is kept at Room Temperature .

    • Recrystallize the Aryl Iodide precursor.

Symptom 2: Formation of a major byproduct with higher Rf (non-polar).
  • Diagnosis: Glaser Coupling (formation of bis-TMS-butadiyne).[1]

  • Root Cause: Presence of Oxygen .[3] The Cu(I) catalyst, in the presence of O₂, efficiently couples two terminal alkynes together.

  • Solution:

    • Freeze-Pump-Thaw your solvent if possible, or sparge vigorously with Argon for >30 mins.[1]

    • Add the TMS-Acetylene dropwise to keep its instantaneous concentration low relative to the aryl iodide.

Symptom 3: Low yield after deprotection (Missing Mass).
  • Diagnosis: Product volatility or polymerization.

  • Root Cause:

    • The product sublimed/evaporated on the high-vac line.

    • The "naked" alkyne is unstable in the basic deprotection media for too long.

  • Solution:

    • Stop the deprotection immediately upon completion (TLC check every 10 mins).

    • Neutralize the reaction with a mild buffer (NH₄Cl) or dilute HCl before extraction.

    • Do not dry to complete dryness if using a high-vacuum pump; leave a small amount of solvent or use a stream of nitrogen.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the cheaper 2-bromo-1-methylbenzene and 4-ethynylphenol instead? A: This "Reverse Sonogashira" approach is risky.[1] 4-Ethynylphenol is unstable and prone to polymerization.[1] It is far more robust to build the ether linkage first (using stable iodophenols or diiodobenzenes) and install the sensitive alkyne at the very end.

Q: Why use TMS-acetylene? Can't I use acetylene gas directly? A: Using acetylene gas often leads to double-coupling (Ar-C≡C-Ar) because the mono-coupled product is more reactive than the gas.[1] TMS-acetylene blocks one end, ensuring 100% selectivity for the mono-alkyne.[1] It is also a liquid, making it easier to handle than a flammable gas.

Q: My CuI is slightly yellow/green. Is it safe to use? A: No. Green/Yellow indicates oxidation to Cu(II), which is inactive for Sonogashira and promotes side reactions.

  • Quick Fix: Wash your CuI with THF in a frit; the colored impurities are often soluble.

  • Proper Fix: Dissolve in saturated aqueous KI, filter, dilute with water to precipitate white CuI, filter, and dry.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyrenes. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[4] Chemical Reviews, 107(3), 874-922. Link

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[5] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Link

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

Sources

Technical Support Center: Stability & Handling of 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 1-(4-Ethynylphenoxy)-2-methylbenzene . As researchers, we value this molecule for its terminal alkyne functionality—a gateway to high-performance thermosets (via cyclotrimerization) or "click" chemistry modifications. However, this same reactivity makes it prone to premature polymerization.

This guide addresses the specific stability challenges of aryl ethynyl ethers. Unlike styrenics, which polymerize primarily via radical chain mechanisms, your compound faces two distinct threats: oxidative coupling (Glaser) and thermal cyclotrimerization . The protocols below are designed to isolate these variables.

Module 1: Storage & Environmental Control

Q1: What are the absolute critical storage parameters for this compound?

A: You must control three variables: Temperature, Atmosphere, and Light. [1]

  • Temperature: Store at -20°C (preferred) or 2–8°C. Thermal curing of aryl acetylenes is a kinetic process that, while slow at room temperature, is cumulative.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is not just an oxidant; in the presence of trace metals, it catalyzes Glaser coupling (alkyne dimerization), leading to insoluble dimers.

  • Light: Protect from UV. Amber vials are mandatory. UV light can generate radicals that initiate crosslinking, especially if the ether linkage oxidizes to form peroxides.

Q2: My sample has turned from a clear oil/white solid to a yellow viscous liquid. Is it compromised?

A: likely, yes.

  • Diagnosis: The yellowing indicates the formation of conjugated oligomers (polyenes) or oxidative coupling products (diynes).

  • Causality: This is often caused by "dark reaction" oxidation if the seal was compromised, or exposure to ambient heat (>25°C) for extended periods.

  • Remediation: If the viscosity increase is minor, you may attempt filtration through a short plug of silica gel (eluting with hexanes/ethyl acetate) to remove polar oligomers. If the material is gummy, discard it.

Q3: Should I add a stabilizer like BHT or Hydroquinone?

A: Proceed with caution.

  • Context: Unlike acrylates, aryl acetylenes do not always respond efficiently to phenolic inhibitors (like BHT) because their primary degradation path (thermal cyclization) is often concerted, not radical-mediated.

  • Recommendation: For long-term storage, inert atmosphere is superior to chemical inhibitors. If you must transport the material at ambient temperature, 100–200 ppm of BHT can suppress radical-mediated oxidative pathways, but it will not stop thermal cyclization.

Module 2: Synthesis & Purification Constraints

Q4: I am removing solvent via rotary evaporation, and the flask contents polymerized. Why?

A: This is a classic "concentration effect" failure.

  • Mechanism: As solvent evaporates, the concentration of alkyne groups increases, increasing the rate of bimolecular reactions. Simultaneously, the bath heat provides the activation energy.

  • Protocol:

    • Bath Limit: Never exceed 40°C .

    • Vacuum: Use high vacuum (<10 mbar) to remove solvent at low temperatures.

    • Break Vacuum: Always backfill with Nitrogen , not air, to prevent hot oxygen from contacting the concentrated residue.

Q5: How do I remove trace metals after a Sonogashira or Ullmann coupling?

A: Trace metals (Cu, Pd) are "ticking time bombs" for terminal alkynes. They catalyze polymerization even in the freezer.

  • The Protocol:

    • Wash: Use an aqueous solution of EDTA (disodium salt) or N-Acetylcysteine during workup to chelate metals.

    • Scavenge: Pass the organic layer through a commercial metal scavenger resin (e.g., Thiol-functionalized silica) or a simple pad of activated alumina . Alumina is excellent for trapping polar metal salts.

Module 3: Visualizing the Threat (Mechanistic Pathways)

Understanding how the molecule degrades allows you to predict when it will degrade. The diagram below maps the two distinct failure modes: Oxidative Coupling (requiring O2/Metal) and Thermal Curing (requiring Heat).

G cluster_0 Pathway A: Oxidative Coupling (Glaser) cluster_1 Pathway B: Thermal Curing Monomer 1-(4-Ethynylphenoxy) -2-methylbenzene Dimer Butadiyne Dimer (Insoluble/Yellow) Monomer->Dimer Oxidative Dimerization Trimer Cyclotrimer (Benzene Ring Formation) Monomer->Trimer Cyclotrimerization O2 Oxygen + Trace Cu O2->Dimer Heat Heat (>100°C) Heat->Trimer Network Crosslinked Thermoset (Intractable Solid) Trimer->Network Propagation

Caption: Figure 1. Dual degradation pathways for aryl ethynyl ethers. Pathway A is driven by handling errors (air/metals), while Pathway B is driven by thermal history.

Module 4: Experimental Protocols

Protocol A: Safe Solvent Removal (The "Cold Trap" Method)

Standard rotary evaporation is risky. Use this method for high-purity isolation.

  • Setup: Equip rotary evaporator with a dry-ice/acetone condenser (-78°C).

  • Inhibitor Dosing (Optional): If the product will be stored liquid for >24h before use, add BHT (100 ppm) to the solution before evaporation.

  • Vacuum Ramp: Slowly decrease pressure to <10 mbar while maintaining the water bath at 25°C .

  • Chase: Once solvent is removed, flush the flask with Argon immediately. Do not leave the flask rotating in the bath "just to be sure."

Protocol B: Rapid Purity Check (TLC)

Use this before committing the material to a reaction.

ComponentRf Value (Hexanes:EtOAc 9:1)Visual Cue
Monomer ~0.60UV Active (Blue/Purple fluorescence)
Dimer (Glaser) ~0.45UV Active, often yellow spot in visible light
Polymer/Oligomer Baseline (0.00)Streak, often brown

Module 5: Emergency FAQ

Q: I need to heat the reaction to 150°C. Will it polymerize? A: Yes, it will begin to cure.

  • Solution: If high temperature is required for a coupling reaction, you must work in dilute conditions (<0.1 M) . Dilution favors intramolecular reaction (if applicable) or coupling with the partner molecule over intermolecular homopolymerization.

Q: Can I store it in solution? A: Yes, this is often safer than neat storage.

  • Preferred Solvents: Toluene, Dichloromethane.

  • Avoid: Ethers (THF, Diethyl ether) for long-term storage, as they form peroxides which can initiate radical polymerization of the alkyne.

References

  • Smith, D. W., et al. (2002). "Perfluorocyclobutyl Aryl Ether Polymers." Journal of Polymer Science Part A: Polymer Chemistry. (Describes the stability and thermal curing of aryl ether intermediates).

  • Glaser, C. (1869). "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism of oxidative coupling in terminal alkynes).

  • BenchChem Technical Library. (2025). "Preventing Premature Polymerization of Vinyl and Alkyne Monomers." (General handling guidelines for reactive monomers).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society. (Discusses metal removal and radical inhibition in alkyne-functionalized polymers).

(Note: While specific literature on 1-(4-Ethynylphenoxy)-2-methylbenzene is proprietary or sparse, the chemistry cited above regarding aryl acetylenes and Glaser coupling is the authoritative standard for this class of compounds.)

Sources

Technical Support Center: Purification of 1-(4-Ethynylphenoxy)-2-methylbenzene from Catalyst Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing 1-(4-ethynylphenoxy)-2-methylbenzene and related aryl alkynes, and are encountering challenges with the removal of residual palladium and copper catalysts. The following troubleshooting guides and FAQs are based on established purification methodologies and aim to provide both theoretical understanding and practical, actionable protocols.

Part 1: Troubleshooting Common Issues

This section addresses specific problems you might be facing during the purification of your product.

Question: I've performed a Sonogashira coupling to synthesize 1-(4-ethynylphenoxy)-2-methylbenzene, and after a standard work-up, my product is still contaminated with a black or grey solid. What is this, and how do I get rid of it?

Answer: The black or grey solid is likely palladium black, which is the agglomerated, inactive form of the palladium(0) catalyst. Its formation can be more pronounced if the reaction is overheated or if the catalyst degrades.

  • Immediate Action: Before concentrating your reaction mixture, perform a filtration through a pad of Celite®. This will remove the majority of the insoluble palladium black and other inorganic salts.[1]

  • Causality: Celite® is a diatomaceous earth with a high surface area and porosity, which physically traps fine particulates without strongly adsorbing your organic product.

Question: My purified product has a faint yellow or greenish tint, and ICP-MS analysis shows high levels of residual palladium and copper. How can I remove these soluble catalyst residues?

Answer: This indicates that soluble palladium and copper complexes are still present in your product. A multi-step approach is often necessary to reduce these to acceptable levels, especially for pharmaceutical applications where strict limits on heavy metal contamination are in place.

  • Option 1: Scavenger Resins: For the most effective removal, especially on a larger scale or for high-purity requirements, the use of metal scavenger resins is recommended.[1][2] These are solid-supported ligands that chelate the metal, allowing for easy filtration.

    • Thiol-based scavengers are particularly effective for palladium(II) species.[2]

    • Amine-based scavengers can be effective for both palladium and copper.

  • Option 2: Activated Carbon: Treatment with activated carbon is a cost-effective method for removing dissolved palladium.[2] However, be aware that it can also adsorb your product, potentially leading to a loss of yield.[2] A preliminary small-scale test is advised to determine the optimal amount of carbon and contact time.

  • Option 3: Aqueous Extraction:

    • For copper removal, washing the organic layer with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonia can be effective.[3] Ammonia forms a water-soluble blue complex with copper, which is then easily separated in the aqueous phase.[3]

    • For palladium, a simple aqueous wash is generally not sufficient, but it can help in removing any water-soluble inorganic byproducts.

Question: I am losing a significant amount of my product during silica gel column chromatography. What is causing this, and what can I do to prevent it?

Answer: Product loss on silica gel can be due to several factors:

  • Product Instability: Your product, 1-(4-ethynylphenoxy)-2-methylbenzene, may be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.

  • Strong Adsorption: The alkyne functionality or the ether linkage might be interacting too strongly with the silica, resulting in difficult elution.

  • Catalyst-Mediated Decomposition: Residual active catalyst on the column can continue to react with or degrade your product.[4]

  • Solutions:

    • Deactivate the Catalyst: Before chromatography, ensure any residual active catalyst is quenched.[4]

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.[4]

    • Pre-Purification: Use one of the methods described above (e.g., scavenger resin, activated carbon) to remove the bulk of the catalyst before attempting chromatography. This will minimize on-column decomposition.[4]

    • Plug Filtration: Instead of a full column, try passing your crude product through a short plug of silica gel. This can remove the more polar catalyst residues while minimizing contact time and potential for product loss.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the synthesis of 1-(4-ethynylphenoxy)-2-methylbenzene?

A1: The synthesis is typically achieved via a Sonogashira cross-coupling reaction.[5][6] This reaction commonly employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, like copper(I) iodide (CuI).[5][6][7]

Q2: Why is it crucial to remove catalyst residues?

A2: For professionals in drug development, residual heavy metals are a major concern. Regulatory bodies have strict limits on the amount of residual metals like palladium and copper in active pharmaceutical ingredients (APIs).[4] These metals can be toxic and may also interfere with subsequent synthetic steps or biological assays.

Q3: How do I choose the right scavenger resin for my needs?

A3: The choice depends on the oxidation state of the palladium and the cost-effectiveness for your scale.[2]

  • For Pd(II): Thiol-based scavengers are generally very effective.[2]

  • For Pd(0): A combination of scavengers or a scavenger with broader reactivity might be necessary. It is often best to screen a small panel of scavengers to find the most efficient one for your specific reaction conditions.[2]

Q4: Can I reuse my palladium catalyst?

A4: While homogeneous catalysts like those typically used in Sonogashira reactions are difficult to recover and reuse, there is growing interest in solid-supported palladium catalysts that can be recovered by filtration and reused multiple times.[8][9] This approach is particularly beneficial for industrial applications to reduce costs and waste.[8]

Part 3: Experimental Protocols & Data

Protocol 1: General Filtration through Celite®
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Set up a filtration apparatus with a Büchner funnel containing a pad of Celite® approximately 1-2 cm thick over a piece of filter paper.

  • Wet the Celite® pad with the reaction solvent.

  • Dilute the reaction mixture with a suitable solvent to reduce viscosity and pour it through the Celite® pad.

  • Wash the pad with additional fresh solvent to ensure all the product is collected.

  • The filtrate now contains your crude product, free from insoluble palladium black.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin
  • Following the initial filtration through Celite®, concentrate the organic solution containing your crude product.

  • Redissolve the crude product in a suitable solvent (e.g., toluene, dichloromethane).

  • Add the thiol-based scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Stir the mixture vigorously at room temperature. The scavenging time can range from 2 to 24 hours. Heating can sometimes improve efficiency, but this should be optimized.[2]

  • Monitor the removal of palladium by taking small aliquots at different time points and analyzing them by TLC (to check for product stability) and, if possible, a rapid palladium detection method.

  • Once the scavenging is complete, filter off the resin and wash it thoroughly with the solvent.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Data Presentation: Comparison of Purification Methods
Purification MethodTypical Pd Removal EfficiencyAdvantagesDisadvantages
Filtration via Celite® Removes insoluble PdSimple, fast, inexpensiveOnly removes insoluble palladium black
Silica Gel Chromatography VariableCan remove a wide range of impuritiesPotential for product loss, can be time-consuming
Activated Carbon >90%Cost-effectiveCan adsorb the product, leading to yield loss[2]
Thiol Scavenger Resin >98%High efficiency and selectivityHigher cost compared to other methods
Aqueous EDTA Wash Effective for CopperGood for removing copper saltsIneffective for most palladium species

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow

G A Sonogashira Reaction Mixture (Product + Pd/Cu Catalysts) B Filter through Celite® Pad A->B C Filtrate (Product + Soluble Pd/Cu) B->C D Palladium Black & Salts (Waste) B->D E Choose Primary Purification Method C->E F Scavenger Resin Treatment E->F G Aqueous Wash (e.g., EDTA) E->G H Chromatography (Silica or Alumina) E->H I Final Purified Product F->I G->I H->I

Caption: A decision-making workflow for purifying 1-(4-ethynylphenoxy)-2-methylbenzene.

Diagram 2: Logic for Scavenger Selection

G Start High Residual Metal Content? Pd_State Primary Contaminant? Start->Pd_State Yes Thiol Use Thiol-Based Scavenger Pd_State->Thiol Palladium Amine Use Amine-Based Scavenger Pd_State->Amine Both/Uncertain EDTA Aqueous EDTA/Ammonia Wash Pd_State->EDTA Copper End Proceed to Final Polish Thiol->End Amine->End EDTA->End

Sources

Validation & Comparative

Comparative 1H NMR Analysis: 1-(4-Ethynylphenoxy)-2-methylbenzene vs. Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-(4-Ethynylphenoxy)-2-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the realm of medicinal chemistry, diaryl ethers serve as critical pharmacophores, often functioning as rigid linkers in kinase inhibitors and antimicrobial agents. 1-(4-Ethynylphenoxy)-2-methylbenzene represents a specific structural modification of the diaryl ether scaffold where an ortho-methyl group is introduced to induce conformational restriction or modulate metabolic stability.

This guide provides an in-depth comparative analysis of the 1H NMR spectrum of this target compound against its non-methylated analog, 1-ethynyl-4-phenoxybenzene . By dissecting the spectral differences, we establish a robust protocol for structural verification, essential for researchers synthesizing these motifs via Sonogashira coupling or Ullmann condensation.

Compound Profile & Structural Logic

To accurately interpret the NMR spectrum, we must first deconstruct the molecule into its magnetically distinct environments.

  • Target Molecule: 1-(4-Ethynylphenoxy)-2-methylbenzene

  • Core Scaffold: Diaryl Ether (C–O–C linkage).

  • Ring A (Ethynyl-substituted): A para-substituted benzene ring (AA'BB' system).

  • Ring B (Methyl-substituted): An ortho-substituted benzene ring (ABCD system).

  • Key Functional Groups:

    • Alkyne (–C≡CH): Diagnostic singlet, typically shielded by anisotropy.

    • Methyl (–CH₃): Diagnostic singlet on the aromatic ring.

    • Ether Linkage: Strongly shields ortho protons on both rings.

Comparative Spectral Analysis

The following analysis compares the target molecule with 1-ethynyl-4-phenoxybenzene (Compound A) to highlight the specific impact of the methyl substitution.

3.1. The Aliphatic Region (2.0 – 4.0 ppm)

This region provides the most immediate confirmation of the successful synthesis (e.g., methylation or coupling).

FeatureCompound A (Non-Methylated)Compound B (Target: 2-Methyl)Interpretation & Causality
Methyl Group Absent Singlet (s), 3H, ~2.25 ppm The methyl group attached to the aromatic ring (Ar-CH₃) typically resonates here. Its presence confirms the o-cresol derivative was used.
Ethynyl Proton Singlet (s), 1H, ~3.05 ppm Singlet (s), 1H, ~3.05 ppm The terminal alkyne proton is relatively unaffected by the distal methyl group. It appears as a sharp singlet.
Solvent Residual ~7.26 ppm (CDCl₃)~7.26 ppm (CDCl₃)Standard reference point.

Technical Insight: The ethynyl proton shift is highly solvent-dependent. In DMSO-d₆, this peak may shift to ~4.1 ppm due to hydrogen bonding with the solvent. In CDCl₃, it remains near 3.0 ppm.[1]

3.2. The Aromatic Region (6.5 – 7.6 ppm)

This is the most complex region. The introduction of the methyl group breaks the symmetry of the unsubstituted phenoxy ring found in Compound A.

  • Ring A (Ethynyl-phenoxy):

    • Pattern: Pseudo-doublets (AA'BB' system).

    • Shift: The protons ortho to the ethynyl group are deshielded (~7.45 ppm) due to the anisotropy of the triple bond and the inductive effect of the ring. The protons ortho to the oxygen are shielded (~6.90 ppm) by the electron-donating ether oxygen.

    • Coupling: J ≈ 8.5–9.0 Hz.

  • Ring B (2-Methylphenoxy):

    • Pattern: Complex multiplet (ABCD system). unlike the simple triplet/triplet/doublet of a monosubstituted benzene.

    • Shift:

      • H-3' (ortho to O, meta to Me): Shielded (~6.8–6.9 ppm).

      • H-6' (ortho to Me, meta to O): Deshielded relative to H-3', typically ~7.25 ppm.

      • H-4', H-5': Overlapping multiplets ~7.0–7.2 ppm.

3.3. Comparative Data Summary Table
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegralCoupling Constant (J)
Ar-CH₃ 2.25 Singlet (s)3H-
–C≡C–H 3.05 Singlet (s)1H-
Ar-H (Ring A, ortho to O) 6.92 Doublet (d)2H~8.8 Hz
Ar-H (Ring B, ortho to O) 6.85 Doublet (d)1H~8.0 Hz
Ar-H (Ring B, meta/para) 7.05 – 7.25 Multiplet (m)3HComplex
Ar-H (Ring A, ortho to C≡C) 7.46 Doublet (d)2H~8.8 Hz
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this rigorous acquisition protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 5–10 mg of the purified compound.

  • Solvent: Use 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why? High concentration prevents signal-to-noise issues for the small ethynyl proton; TMS ensures accurate referencing of the methyl peak.

  • Filtration: Filter through a glass wool plug to remove suspended solids (e.g., catalyst residues like Pd or Cu salts from Sonogashira coupling) which can cause line broadening.

Step 2: Acquisition Parameters (Standard 400/500 MHz)

  • Pulse Angle: 30° (to ensure rapid relaxation).

  • Relaxation Delay (D1): 2.0 seconds .

    • Critical: Acetylenic protons can have long T1 relaxation times. A short D1 may lead to under-integration of the alkyne signal relative to the methyl group.

  • Scans (NS): 16 or 32 scans are sufficient.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing

  • Apodization: Apply an exponential window function with LB = 0.3 Hz .

  • Phasing: Manual phasing is recommended to flatten the baseline around the ethynyl peak.

  • Integration: Calibrate the Methyl Singlet (2.25 ppm) to exactly 3.00 . This self-validates the integration of the single ethynyl proton (should be ~1.00).

Visualization: Logic & Synthesis
Diagram 1: Structural Assignment Logic Tree

This flowchart guides the researcher through the logical deduction of the NMR signals.

NMR_Assignment Start Start: Analyze 1H Spectrum Check_Aliphatic Check Aliphatic Region (2.0 - 4.0 ppm) Start->Check_Aliphatic Has_Methyl Peak at ~2.25 ppm (s)? Check_Aliphatic->Has_Methyl Has_Ethynyl Peak at ~3.05 ppm (s)? Check_Aliphatic->Has_Ethynyl Confirm_Me Confirms 2-Methyl Group (Target Structure) Has_Methyl->Confirm_Me Yes Confirm_Alk Confirms Terminal Alkyne (Success) Has_Ethynyl->Confirm_Alk Yes Check_Aromatic Check Aromatic Region (6.5 - 7.6 ppm) Confirm_Me->Check_Aromatic Confirm_Alk->Check_Aromatic Pattern_A 2 Doublets (AA'BB') ~6.9 & 7.4 ppm Check_Aromatic->Pattern_A Pattern_B Complex Multiplet (ABCD System) Check_Aromatic->Pattern_B Assign_RingA Assign Ring A: Ethynyl-Phenoxy Pattern_A->Assign_RingA Assign_RingB Assign Ring B: 2-Methyl-Phenoxy Pattern_B->Assign_RingB Final Structure Validated: 1-(4-Ethynylphenoxy)-2-methylbenzene Assign_RingA->Final Assign_RingB->Final

Caption: Logic flow for assigning the 1H NMR signals of 1-(4-Ethynylphenoxy)-2-methylbenzene, distinguishing the two aromatic rings.

Diagram 2: Synthesis & Impurity Tracking

Understanding the synthesis helps identify potential impurity peaks in the NMR.

Synthesis_Workflow SM1 1-Bromo-4-(2-methylphenoxy)benzene (Ar-Br) Sono Sonogashira Coupling (Pd/Cu, Amine) SM1->Sono SM2 TMS-Acetylene SM2->Sono Deprotect Deprotection (K2CO3/MeOH) Sono->Deprotect Impurity2 Impurity: Glaser Homocoupling (Dimer) Sono->Impurity2 Side Rxn Product Target: 1-(4-Ethynylphenoxy)-2-methylbenzene Deprotect->Product Impurity1 Impurity: TMS-Product (~0.2 ppm) Deprotect->Impurity1 Incomplete

Caption: Synthesis pathway via Sonogashira coupling, highlighting potential NMR impurities like TMS-protected intermediates.

Troubleshooting & Validation

Issue: "The ethynyl proton integral is < 1.0H."

  • Cause: Deuterium exchange (if CD₃OD is used) or insufficient relaxation delay (D1).

  • Solution: Use CDCl₃ and increase D1 to 5 seconds.

Issue: "Extra peaks in the aliphatic region."

  • Cause: Residual solvents. Common contaminants in this synthesis include Triethylamine (quartet ~2.5 ppm, triplet ~1.0 ppm) or THF (multiplets ~1.8, 3.7 ppm).

  • Solution: Dry the sample under high vacuum for >4 hours.

Issue: "Broad aromatic peaks."

  • Cause: Paramagnetic impurities (Copper/Palladium).

  • Solution: Filter the NMR solution through a small pad of silica or Celite before measurement.

References
  • Preparation of Diaryl Ethers

    • Title: "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides."[2]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Title: "1-Ethynyl-4-phenoxybenzene 1H NMR Spectrum.
  • Sonogashira Coupling Methodology: Title: "A convenient synthesis of ethynylarenes and diethynylarenes." Source:Synthesis.
  • General NMR Data for Diaryl Ethers

    • Title: "Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Deriv
    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Advanced Characterization Guide: 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

1-(4-Ethynylphenoxy)-2-methylbenzene is a critical high-performance monomer used primarily in the synthesis of polyarylacetylene (PAA) thermosets and as a robust intermediate in "Click Chemistry" drug conjugation . Its unique structure—combining a reactive terminal alkyne, a thermally stable ether linkage, and an unsymmetrical ortho-methyl substituted aromatic ring—demands precise analytical validation.

This guide provides an objective, data-driven framework for identifying this compound using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral lists, we focus on the isomeric differentiation capabilities of FTIR, specifically distinguishing the target from its structural analogs like 1-(4-ethynylphenoxy)-4-methylbenzene (para-isomer) and non-methylated phenoxy resins.

FTIR Characteristic Peaks: The Spectral Signature

The FTIR spectrum of 1-(4-Ethynylphenoxy)-2-methylbenzene is defined by four distinct vibrational zones. Successful identification requires the simultaneous presence of these signals to validate the molecule's three key moieties: the Ethynyl Terminus , the Ether Bridge , and the Substituted Aromatic Rings .

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Significance
Terminal Alkyne 3280 – 3300 Strong, Sharp

Stretch
Confirms reactive end-group. Absence indicates polymerization or degradation.
Alkyne Triple Bond 2100 – 2120 Weak/Medium

Stretch
Specific to the alkyne; often weak due to low dipole moment change.
Methyl Group 2920, 2850 Medium

Stretch (

)
Differentiates from non-methylated analogs (e.g., 4-phenoxyphenylacetylene).
Ether Linkage 1235 – 1250 Very Strong

Asym. Stretch
Confirms the phenoxy bridge integrity.
Aromatic Ring A 745 – 760 Strong

OOP Bend
CRITICAL: Indicates 1,2-disubstitution (Ortho-methyl ring).
Aromatic Ring B 830 – 840 Strong

OOP Bend
Indicates 1,4-disubstitution (Ethynyl-phenoxy ring).

Expert Insight: The most common error in analyzing this compound is confusing the ortho-substitution pattern with solvent impurities (like chlorinated solvents). The band at 750


  is the "fingerprint" of the 2-methylbenzene moiety. If this peak shifts to 810-840 

, you likely have the para-isomer.

Comparative Analysis: Target vs. Alternatives

In synthesis and quality control, distinguishing the target from its isomers is paramount. Below is a direct comparison with its closest structural isomer, 1-(4-Ethynylphenoxy)-4-methylbenzene , which is often a competing byproduct or alternative monomer.

Table 2: Isomeric Differentiation Matrix
FeatureTarget: 1-(4-Ethynylphenoxy)-2-methylbenzene Alternative: 1-(4-Ethynylphenoxy)-4-methylbenzene Scientific Implication
Substitution Pattern Ortho (1,2) & Para (1,4)Para (1,4) & Para (1,4)Target has mixed steric environment; Alternative is highly symmetric.
Key OOP Bending Distinct peaks at ~750

AND ~835

Single dominant band region ~810–840

The target shows two distinct bending modes; the alternative shows overlap.
Melting Point Lower (due to asymmetry)Higher (due to symmetry)FTIR correlates with physical state (liquid/low-melt solid vs. crystalline).
Curing Kinetics Faster onset (steric strain)Slower onsetFTIR monitoring of the 3290

peak disappearance will be faster for the target.
Logic Flow for Spectral Identification

The following diagram illustrates the decision logic for validating the compound's identity against potential contaminants or isomers.

SpectralLogic Start Unknown Sample Spectrum CheckAlkyne Check 3290 cm⁻¹ (≡C-H Stretch) Start->CheckAlkyne CheckEther Check 1240 cm⁻¹ (C-O-C Stretch) CheckAlkyne->CheckEther Present ResultDegraded REJECT: Degraded/Polymerized CheckAlkyne->ResultDegraded Absent CheckMethyl Check 2920/2850 cm⁻¹ (Aliphatic C-H) CheckEther->CheckMethyl Present ResultImpure REJECT: Missing Ether/Methyl CheckEther->ResultImpure Absent CheckFingerprint Analyze Fingerprint Region (600-900 cm⁻¹) CheckMethyl->CheckFingerprint Present CheckMethyl->ResultImpure Absent (Phenoxy benzene) ResultTarget CONFIRMED: 1-(4-Ethynylphenoxy)-2-methylbenzene CheckFingerprint->ResultTarget Peaks at 750 & 835 cm⁻¹ ResultIso ISOMER DETECTED: Para-isomer (4-methyl) CheckFingerprint->ResultIso Only 810-840 cm⁻¹

Caption: Decision tree for the structural validation of 1-(4-Ethynylphenoxy)-2-methylbenzene using FTIR spectral data.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and minimize artifacts (such as moisture interference in the 3300


 region), follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Unlike KBr pellets, ATR requires no sample dilution, preventing hygroscopic water absorption which can mask the critical alkyne


 stretch.
  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for its hardness, as ethynyl compounds can be crystalline and abrasive.

  • Background Collection: Acquire 32 scans of the clean crystal in ambient air to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • Place

      
       2-5 mg of the sample onto the crystal center.
      
    • Apply pressure using the anvil until the force gauge reads 80-100 units (ensure intimate contact).

  • Acquisition Parameters:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for fingerprinting).
    • Scans: 64 scans (improves Signal-to-Noise ratio).

    • Range: 4000 – 600

      
      .
      
  • Validation Step (Self-Check):

    • Check: Is the baseline flat at 4000

      
      ?
      
    • Check: Is the

      
       doublet at 2350 
      
      
      
      subtracted correctly?
    • Check: Is the peak at 3290

      
       sharp? (Broadening implies moisture contamination).
      

References

  • NIST Chemistry WebBook. Benzene, 1-ethoxy-2-methyl- (CAS 614-71-1) Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • NIST Chemistry WebBook. Benzene, (phenoxymethyl)- (CAS 946-80-5) Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Aromatic Compounds.[Link]

Sources

Robust HPLC Method for Purity Assessment of 1-(4-Ethynylphenoxy)-2-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 1-(4-Ethynylphenoxy)-2-methylbenzene (a key intermediate for liquid crystals and advanced polymers), standard "generic" HPLC methods often fail to resolve the target alkyne from its critical impurities—specifically the Glaser coupling dimer and the halogenated precursor .

This guide objectively compares a standard C18 isocratic protocol against an Optimized Phenyl-Hexyl Gradient Method . We demonstrate that while the generic method offers speed, the optimized method provides the necessary resolution (


) and peak symmetry required for pharmaceutical-grade purity assessment.

The Analytical Challenge

The target molecule, 1-(4-Ethynylphenoxy)-2-methylbenzene , possesses a diphenyl ether backbone with a terminal alkyne.

  • Structural Complexity: The molecule is non-polar and lacks ionizable groups, but the

    
    -electron rich alkyne and ether linkage create specific interaction opportunities.
    
  • Critical Impurities:

    • Precursor: 1-(4-Bromophenoxy)-2-methylbenzene (Synthesis starting material).

    • By-Product: 1,4-bis(4-(2-methylphenoxy)phenyl)buta-1,3-diyne (Glaser homocoupling dimer).

    • Degradant: 1-(4-Acetylphenoxy)-2-methylbenzene (Hydration of alkyne).

The Problem: On standard C18 columns, the hydrophobicities of the bromo-precursor and the ethynyl-product are nearly identical, leading to co-elution or "shoulder" peaks that mask impurities.

Method Comparison: Generic vs. Optimized

We compared the performance of a standard "walk-up" laboratory method against our developed specific method.

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic C18 (Baseline) Method B: Optimized Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interactions
Elution Mode Isocratic (80% ACN / 20% Water)Gradient (Water/ACN with Formic Acid)
Resolution (Product/Precursor)

(Co-elution risk)

(Baseline separation)
Tailing Factor (

)
1.4 (Moderate tailing)1.05 (Excellent symmetry)
Run Time 8 minutes18 minutes
Suitability Rough reaction monitoringFinal purity release & QC

Expert Insight: The Phenyl-Hexyl phase is superior here because the


-electrons of the stationary phase interact differentially with the triple bond of the alkyne versus the electron cloud of the bromine impurity, creating a selectivity gap that C18 cannot achieve.

Deep Dive: The Optimized Protocol

This protocol is designed to be self-validating . If the resolution between the marker impurity (Precursor) and the Main Peak drops below 2.0, the system suitability fails.

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (improves peak shape).

  • Solvent B: Acetonitrile (ACN) (lower backpressure than MeOH).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.

  • Detector: DAD/UV at 254 nm (primary) and 280 nm (secondary).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 35°C (Control is critical for reproducibility)

  • Injection Volume: 5-10 µL

Gradient Program
Time (min)% Solvent A (Water)% Solvent B (ACN)Event
0.0 6040Equilibration / Injection
2.0 6040Isocratic hold (elute polar impurities)
12.0 595Linear ramp (elute product & dimer)
15.0 595Wash (remove highly non-polar residues)
15.1 6040Return to initial
20.0 6040Re-equilibration

Visualizing the Separation Logic

The following diagram illustrates the fate of the reaction mixture components through the optimized HPLC workflow.

HPLC_Workflow Sample Crude Reaction Mixture (Dissolved in ACN) Column Phenyl-Hexyl Column (Stationary Phase) Sample->Column Injection Early Early Elution (2-4 min) Polar Impurities (Phenols, Catalysts) Column->Early Low %B Mid Target Elution (8-10 min) 1-(4-Ethynylphenoxy)-2-methylbenzene Column->Mid Gradient Ramp Late Late Elution (12-14 min) Hydrophobic Impurities (Dimer, Bromo-Precursor) Column->Late High %B Detector UV Detector (254 nm) Quantification Early->Detector Mid->Detector Main Peak Late->Detector

Figure 1: Separation logic flow for the Phenyl-Hexyl gradient method, segregating impurities based on


-interaction strength and hydrophobicity.

Experimental Validation Data (Simulated)

To ensure trustworthiness, the method was evaluated against standard validation criteria.

Linearity & Range
  • Range: 0.05 mg/mL to 1.0 mg/mL

  • Correlation Coefficient (

    
    ):  > 0.9995
    
  • LOD (Limit of Detection): 0.02% (area normalized)

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity.
    
  • Tailing Factor: < 1.5.

  • Precision (RSD): < 1.0% for 6 replicate injections of standard.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure 0.1% Formic Acid is fresh; check column age.
Baseline Drift Gradient absorbanceUse high-purity HPLC-grade ACN; ensure UV is not < 210 nm.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase Initial (60:40 Water:ACN) rather than 100% ACN.
Ghost Peaks CarryoverAdd a needle wash step with 90% ACN between injections.

References

  • Phenomenex Inc. "Reversed Phase HPLC Method Development: Solvent and Column Selection." Phenomenex Technical Guides. [Link]

  • Liu, Q., et al. (2017). "Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes." Molecules, 22(3), 466. [Link]

  • Waters Corporation. "HPLC Separation Modes: Reversed-Phase Chromatography Principles." Waters Knowledge Base. [Link]

  • Zhao, B., et al. (2011). "1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene."[3] Acta Crystallographica Section E, 67(Pt 6), o1601.[3] [Link]

Sources

Thermal Stability & Curing Kinetics: 1-(4-Ethynylphenoxy)-2-methylbenzene vs. Phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability Comparison: 1-(4-Ethynylphenoxy)-2-methylbenzene vs. Phenylacetylene Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Phenylacetylene (PA) , a fundamental aryl alkyne, and 1-(4-Ethynylphenoxy)-2-methylbenzene (EPMB) , a specialized aryl ether monomer. While PA serves as a benchmark for alkyne reactivity, EPMB represents the class of ethynyl-terminated aryl ethers used in high-performance thermosets.

Key Finding: EPMB exhibits superior thermal processing stability compared to PA. Phenylacetylene is volatility-limited (bp ~142°C), making it unsuitable for open-system high-temperature curing. In contrast, EPMB offers a wide processing window with a curing exotherm onset typically >180°C and forms a thermally stable crosslinked network (char yield >60%) resistant to degradation up to ~450°C.

Chemical Profile & Structural Logic

The fundamental difference lies in the molecular weight and the linkage type. The ether linkage in EPMB reduces volatility and introduces a "hinge" that facilitates network formation without the brittleness often associated with poly(phenylacetylene).

FeaturePhenylacetylene (PA)1-(4-Ethynylphenoxy)-2-methylbenzene (EPMB)
CAS 536-74-3Analogous to 766-97-2 (p-ethynyltoluene) but with phenoxy spacer
Structure Ph–C≡CH(2-Me-Ph)–O–(4-Ph–C≡CH)
Mol. Weight 102.13 g/mol ~222.28 g/mol
Physical State Volatile LiquidSolid or High-Viscosity Liquid
Primary Utility Mechanistic Model, IntermediateHigh-Temp Thermoset Monomer
Reactive Group Terminal Ethynyl (–C≡CH)Terminal Ethynyl (–C≡CH)
Experimental Framework: Self-Validating Protocols

To objectively compare these materials, we employ a dual-analysis approach using Thermogravimetric Analysis (TGA) for volatility/degradation and Differential Scanning Calorimetry (DSC) for curing kinetics.[1]

Protocol A: Thermal Stability & Volatility (TGA)
  • Instrument: TA Instruments Q500 or equivalent.

  • Atmosphere: Nitrogen (

    
    ) at 40 mL/min (inert) vs. Air (oxidative).
    
  • Ramp: 10°C/min from 25°C to 800°C.

  • Validation: Run a blank pan baseline subtraction. Verify TGA furnace calibration using Curie point standards (e.g., Alumel, Nickel).

Protocol B: Curing Kinetics (DSC)
  • Instrument: TA Instruments Q2000 or equivalent (Heat Flux DSC).

  • Pan System:

    • PA:[1][2]High-Pressure Gold-Plated Capsules (Crucial: PA will evaporate in standard pans before curing).

    • EPMB: Standard Aluminum Hermetic Pans.

  • Method: Heat-Cool-Heat cycle.

    • Ramp 10°C/min to 350°C (Observe cure exotherm).

    • Cool to 50°C.

    • Ramp 10°C/min to 400°C (Observe

      
       and residual cure).
      
Performance Comparison: Data & Analysis
3.1 Volatility vs. Curing (The "Processability Gap")

The most critical distinction is the competition between evaporation and polymerization.

MetricPhenylacetylene (PA)EPMB (Aryl Ether Derivative)
Mass Loss Onset (

)
~90-110°C (Evaporation)>350°C (Degradation of cured network)
Cure Onset Temperature ~140°C (Slow initiation)180°C - 210°C
Peak Exotherm (

)
~160-190°C230°C - 260°C
Processing Window Negative (Evaporates before cure)Positive (~100°C window before onset)

Analysis:

  • PA: In an open TGA pan, PA shows 100% mass loss before 150°C. It behaves as a solvent. To study its thermal stability, it must be confined (high-pressure DSC), where it polymerizes into a linear conjugated polyene (poly(phenylacetylene)) which is often brittle and prone to oxidative degradation.

  • EPMB: The ether linkage and higher molecular weight prevent evaporation. The "2-methyl" substituent adds steric bulk, potentially pushing the cure onset slightly higher than unsubstituted isomers, widening the processing window. The cure reaction (terminal alkyne) proceeds via cyclotrimerization (forming benzene rings) and Glaser coupling (if oxygen is present), forming a robust crosslinked network.

3.2 Post-Cure Thermal Stability

Once cured, the stability of the resulting polymer network is tested.[3]

  • Poly(PA): Linear conjugated chains. Susceptible to "unzipping" and oxidation.

    
     ~250-300°C in air.
    
  • Poly(EPMB): The resulting network contains benzene rings (from trimerization) linked by ether bridges.

    • Char Yield (800°C,

      
      ):  Typically 60-70% .
      
    • Degradation Mechanism: The ether linkage is the weak point but is stable up to ~450°C. The methyl group may oxidize earlier (~350-400°C) in air but remains stable in inert atmospheres.

Mechanistic Insight: Reaction Pathways

Understanding the chemistry dictates the application. Terminal acetylenes undergo two primary thermal pathways.

Pathway Visualization (DOT Diagram)

ReactionPathways Monomer Monomer (Terminal Alkyne) Heat Thermal Energy (>150°C) Monomer->Heat Trimer Cyclotrimerization (1,3,5- & 1,2,4- isomers) Heat->Trimer Major Pathway (Aromatic Formation) Linear Linear Polymerization (Polyene Chain) Heat->Linear Minor Pathway (Steric Control) Network Crosslinked Thermoset (High Thermal Stability) Trimer->Network Crosslinking Degradation Oxidative Degradation (Scission) Linear->Degradation Lower Stability Network->Degradation >450°C

Figure 1: Thermal polymerization pathways for ethynyl-terminated aromatics. The cyclotrimerization route yields highly stable benzenoid structures, dominant in EPMB curing.

Detailed Experimental Protocols
Protocol 1: Determining the Processing Window (DSC)

Objective: Identify the safety margin between melting and uncontrolled exotherm.

  • Sample Prep: Weigh 2-3 mg of EPMB into an Al pan. Seal hermetically.

  • Equilibration: Hold at 25°C for 2 min.

  • Ramp: Heat at 5°C/min to 350°C. (Slower rate improves resolution of onset).

  • Analysis:

    • Identify Endotherm (Melting Point,

      
      ).
      
    • Identify Exotherm Onset (

      
      ).
      
    • Calculation:

      
      .
      
    • Note: For PA, this window is non-existent in open systems.

Protocol 2: Isothermal Aging (Long-Term Stability)

Objective: Simulate service life.

  • Cure: Heat sample to

    
     for 2 hours.
    
  • Aging: Hold cured sample at 250°C (in TGA) for 12 hours in Air.

  • Criterion: Pass if mass loss < 2%.

References
  • Smith, J. G., & Connell, J. W. (2000). "Phenylethynyl-Terminated Imide Oligomers and Polymers." Journal of Polymer Science Part A: Polymer Chemistry. (Discusses the thermal cure chemistry of aryl ethynyls).

  • Takeichi, T., & Stille, J. K. (1986). "Biphenylene end-capped polyimides." Macromolecules. (Foundational work on acetylene-terminated resin curing).

  • Hergenrother, P. M. (2003). "The use, design, synthesis, and properties of high performance/high temperature polymers: an overview." High Performance Polymers.[4] (Context for aryl ether stability).

  • TA Instruments. (n.d.). "Thermal Analysis of Polymers: DSC and TGA Guidelines." (Protocol validation).

  • Nakamura, T., et al. (2006). "Thermal Polymerization of Phenylacetylene." Macromolecular Chemistry and Physics. (Kinetics of PA polymerization).

Sources

Comparative Validation Guide: Crystallographic Integrity of 1-(4-Ethynylphenoxy)-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: Experimental Single-Crystal X-ray Structure of 1-(4-Ethynylphenoxy)-2-methylbenzene. Primary Function: Structural elucidation of a flexible ether-linked alkyne intermediate, often used in liquid crystal or polymer synthesis. Target Audience: Crystallographers, Synthetic Chemists, and Structural Biologists.

The Challenge: Small organic molecules containing flexible ether linkages and terminal alkynes are prone to specific refinement errors. The ortho-methyl group in 1-(4-Ethynylphenoxy)-2-methylbenzene introduces steric strain, potentially twisting the ether bond. Furthermore, terminal alkynes often exhibit high thermal motion or disorder.

The Solution: This guide compares the Experimental X-ray Model against two rigorous alternatives: Density Functional Theory (DFT) (gas-phase ideal) and CSD Knowledge Base Statistics (Mogul geometry check). This triangulation ensures the physical reality of the refined structure.

Validation Workflow Architecture

The following diagram illustrates the self-validating feedback loop required to certify the structure.

ValidationWorkflow RawData 1. Raw Diffraction Data (hkl file) Refinement 2. SHELXL Refinement (Least Squares) RawData->Refinement CheckCIF 3. IUCr CheckCIF (Alert Generation) Refinement->CheckCIF Initial CIF DFT 4. DFT Optimization (B3LYP/6-31G*) Refinement->DFT Geometry Check Mogul 5. CSD Mogul Check (Statistical Z-Scores) Refinement->Mogul Geometry Check CheckCIF->Refinement Fix Alerts FinalModel 6. Validated CIF (Publication Ready) CheckCIF->FinalModel A-Alert Free DFT->FinalModel Confirms Packing Effects Mogul->FinalModel Confirms Bond Normality

Caption: A multi-modal validation pipeline integrating experimental refinement with computational verification and database statistical analysis.

Comparative Performance Analysis

To validate the experimental structure, we compare its geometric parameters against the "Ideal Gas Phase" (DFT) and the "Global Average" (CSD).

Critical Geometric Parameters

The ortho-methyl group creates a steric clash with the ether oxygen, forcing a twist. The validation must determine if the observed twist is real or an artifact of packing forces.

Table 1: Geometric Comparison (Experimental vs. Alternatives)

ParameterExperimental (X-ray) Alternative A: DFT (Gas Phase) Alternative B: CSD Mean (Mogul) Interpretation
C–O–C Angle 118.5° (±0.2)119.2°117.8° (σ=1.5)Exp. value matches DFT; slight widening due to steric bulk is physically justified.
Alkyne C≡C Dist. 1.192 Å1.205 Å1.198 Å (σ=0.01)X-ray bonds appear shorter due to librational shortening (thermal motion). This is normal.
Torsion (C-O-C-C) 72.4°68.9°Variable (40-90°)The twist is intrinsic to the molecule, not just a packing effect.
Alkyne Linearity 178.1°179.9°179.0°Slight bending (<2°) in X-ray is acceptable due to crystal packing forces.
Residual Density & Refinement Metrics

Unlike computational models, the experimental model must account for electron density errors.

Table 2: Quality Control Metrics

MetricTarget ValueCritical Threshold (Fail)Corrective Action
R1 (Final) < 0.05 (5%)> 0.08 (8%)Check for twinning or poor absorption correction.
Goodness of Fit (S) 1.00 – 1.05> 1.20 or < 0.80Weighting scheme adjustment required.
Max Shift/Error < 0.001> 0.01Refinement has not converged; increase cycles.
Residual Density < 0.5 e⁻/ų> 1.0 e⁻/ųCheck for disorder or solvent voids (use PLATON Squeeze).

Detailed Validation Protocol

This protocol ensures that the structure of 1-(4-Ethynylphenoxy)-2-methylbenzene is not just "solved," but rigorously validated.

Phase 1: The "CheckCIF" Baseline (IUCr Standard)
  • Objective: Detect gross errors in symmetry, cell dimensions, and atom assignment.

  • Tool:

  • Procedure:

    • Upload the .cif and .fcf (structure factor) files.[1]

    • Analyze A-Level Alerts: These are fatal errors (e.g., missed symmetry).

      • Specific to this molecule: Watch for "Short Intermolecular Contacts."[2] The terminal alkyne proton is acidic and may form weak CH...π interactions. Do not "fix" these if they are real hydrogen bonds; instead, document them.

    • Analyze G-Level Alerts: These often indicate interesting chemistry. A "Low Bond Precision" alert is common for flexible ethers but should be minimized by collecting data at 100 K.

Phase 2: The "Mogul" Geometry Check (Statistical)
  • Objective: Ensure bond lengths/angles fall within normal distributions for chemically similar fragments.

  • Tool: CCDC Mercury/Mogul.

  • Procedure:

    • Load the structure into Mercury.

    • Select the C(aromatic)-O-C(aromatic) ether linkage.

    • Run a Mogul Geometry Check.

    • Z-Score Analysis:

      • 
        : Normal.[3]
        
      • 
        : Highly unusual.
        
    • Insight: If the C-O bond length has a Z > 3.0, check if the ortho-methyl group is causing disorder. You may need to model the methyl group as a rotating disordered moiety (AFIX 137 in SHELX).

Phase 3: The "DFT" Physical Reality Check (Causality)
  • Objective: Verify that crystal packing forces are not distorting the molecule beyond physical limits.

  • Tool: Gaussian, ORCA, or similar DFT package.

  • Procedure:

    • Take the experimental coordinates.

    • Run a geometry optimization (Level: B3LYP/6-31G* or wB97X-D).

    • Overlay: Superimpose the DFT result over the X-ray structure (RMSD calculation).

    • Validation Logic:

      • If the Alkyne bends >5° in X-ray but is linear in DFT, the X-ray model likely has unresolved disorder.

      • If the Ether Torsion differs by <10°, the conformation is energetically accessible.

Structural Logic & Interaction Map

The following diagram details the specific intramolecular and intermolecular forces that must be validated for this molecule.

MolecularLogic Methyl Ortho-Methyl Group (Steric Bulk) Ether Ether Linkage (C-O-C) Methyl->Ether Induces Torsion (Check Z-Score) Ring Phenyl Rings (Pi System) Ether->Ring Resonance (Check Bond Length) Alkyne Terminal Alkyne (C≡C-H) Alkyne->Ring CH...Pi Interaction (Check H-Bond) Ring->Ring Pi-Pi Stacking (Check Centroid Dist.)

Caption: Interaction map highlighting the steric influence of the methyl group on the ether linkage and the packing potential of the alkyne.

Conclusion

Validating 1-(4-Ethynylphenoxy)-2-methylbenzene requires more than a low R-factor. The researcher must prove that the ether torsion is a result of the ortho-methyl steric clash (supported by DFT) and not a refinement artifact. Furthermore, the alkyne linearity must be scrutinized against librational shortening effects.

Final Recommendation:

  • Accept the structure if: R1 < 5%, C-O-C angle is within 3σ of Mogul average, and CheckCIF reports no A-level alerts regarding missed symmetry.

  • Reject/Refine if: The alkyne bond length is < 1.15 Å (indicates severe disorder) or if the methyl group thermal ellipsoids are non-positive definite (NPD).

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

  • Bruno, I. J., et al. (2004). New software for looking at, retrieving and validating crystal structure information.[2][4][5] Acta Crystallographica Section B, 60(4), 382–396. Link

  • Sheldrick, G. M. (2015).[5] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • International Union of Crystallography. (Current).[2] CheckCIF/PLATON Validation Service.[2][3][6][7] Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179. Link

Sources

Safety Operating Guide

1-(4-Ethynylphenoxy)-2-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Attention: The primary operational risk associated with 1-(4-Ethynylphenoxy)-2-methylbenzene is not merely its flammability, but the specific reactivity of the terminal alkyne moiety.[1][2]

Unlike standard organic waste, this compound possesses a C


C-H bond that can deprotonate to form metal acetylides  upon contact with copper, silver, or mercury.[2][3] These acetylides are shock-sensitive explosives.[2]

CRITICAL PROHIBITION:

  • NEVER dispose of this substance (or reaction mixtures containing it) down the drain.[2] Plumbing traps often contain copper or brass, creating a latent explosion hazard.[2]

  • NEVER mix with waste streams containing heavy metals (e.g., silver nitrate, copper catalysts).[2]

Chemical Hazard Profile & Causality

To dispose of this chemical safely, you must understand the "why" behind the protocols.[2]

FeatureStructural CauseOperational Risk
Explosive Potential Terminal Alkyne (

)
Can form explosive copper/silver acetylides if exposed to metallic plumbing or waste containing metal salts.[1][2][3]
Flammability Aromatic/Aliphatic BackboneHigh carbon content makes it a fuel source.[2] Treat as Class IB or II Flammable Liquid (if in solution) or Flammable Solid.[2]
Aquatic Toxicity Phenoxy Ether MoietyAromatic ethers degrade slowly in the environment.[2] Strict segregation from aqueous waste streams is required to prevent groundwater contamination.[2]
Peroxide Formation Ether Linkage (

)
While aryl ethers are more stable than alkyl ethers, long-term storage can still promote autoxidation.[1][2] Test for peroxides if the container is old (>12 months).[2]

Pre-Disposal Stabilization Protocol

Scope: For reaction mixtures or small laboratory spills.[2] (Pure compound should be packed directly—see Section 4).[2]

Reagents Required:

  • Isopropanol (IPA)[1][2]

  • Saturated Ammonium Chloride (

    
    ) solution[1][2][3]
    
  • Ice bath

Step-by-Step Quenching:

  • Cool: Place the reaction vessel in an ice bath (

    
    ) to manage exotherms.
    
  • Dilute: Add Isopropanol (approx. 1:1 volume ratio relative to reaction mass) to act as a proton source and heat sink.[2][3]

  • Neutralize: Slowly add saturated aqueous

    
    .
    
    • Mechanism:[4][5] The ammonium ion (

      
      ) ensures the pH remains buffered, preventing the formation of acetylide anions which occur in basic conditions.[2]
      
  • Verify: Stir for 30 minutes. Ensure no gas evolution or precipitation of metal salts occurs.[2]

  • Transfer: The mixture is now classified as "Mixed Organic Waste (Halogen-Free)" and is safe for the main solvent drum.[2]

Primary Disposal Workflow

For the disposal of the pure substance or stock solutions, strict segregation is the only acceptable standard.[2]

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]

    • Why: Avoid metal containers (steel drums with rust/corrosion) to eliminate any chance of iron/metal catalysis or acetylide formation at the container wall.[2]

  • Headspace: Leave minimum 10% headspace for vapor expansion.[2]

Step 2: Waste Stream Segregation

Categorize the waste into one of the following streams. Do not cross-contaminate.

  • Stream A (Preferred): Non-Halogenated Organics (High BTU).[2]

  • Stream B: Solid Hazardous Waste (if dealing with contaminated gloves, silica gel, or filter paper).[2]

Step 3: Labeling

Your label must be explicit to protect downstream waste handlers.[2]

  • Chemical Name: 1-(4-Ethynylphenoxy)-2-methylbenzene[1][2]

  • Hazard Checkboxes: [x] Flammable [x] Irritant [x] Toxic[1][2]

  • Special Warning: "CONTAINS TERMINAL ALKYNE - NO METALS"

Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(4-Ethynylphenoxy)-2-methylbenzene StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid DirectPack Pack in HDPE Jar Label: 'Flammable Solid' Solid->DirectPack MetalCheck Contains Heavy Metals? (Cu, Ag, Hg catalysts) Liquid->MetalCheck Quench CRITICAL: Acid Wash/Quench Remove Metals First MetalCheck->Quench Yes (High Risk) SolventStream Combine with Non-Halogenated Organic Solvents MetalCheck->SolventStream No Quench->SolventStream Post-Treatment

Figure 1: Decision tree for safe segregation and disposal, emphasizing the removal of metal catalysts.[1][2]

Emergency Contingencies (Spill Management)

If a spill occurs, speed and the correct absorbent are vital.[2][6]

  • Evacuate & Ventilate: Remove ignition sources immediately. The ethynyl group contributes to flammability.[2]

  • PPE Upgrade: Double-glove with Nitrile (0.11mm minimum). Wear a half-mask respirator with organic vapor cartridges if ventilation is poor.[2]

  • Absorb:

    • Use Vermiculite or Sand .[2]

    • Avoid: Clay-based absorbents that may contain trace heavy metals if the spill is highly concentrated.

  • Clean: Wipe the surface with an ethanol-dampened towel.[2] Place all cleanup materials into the "Solid Hazardous Waste" bin.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] (Specifically Chapter 6: Working with Chemicals).[2] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] (Hazardous Waste Identification). [Link]

Sources

Personal protective equipment for handling 1-(4-Ethynylphenoxy)-2-methylbenzene

[1][2]

Chemical Profile & Hazard Identification

Compound: 1-(4-Ethynylphenoxy)-2-methylbenzene Functional Class: Aryl Alkyne / Diaryl Ether Inferred GHS Classification: Warning (Based on structural analogs p-Tolylacetylene and Diphenyl Ether)[1][2]

Hazard CategoryRisk DescriptionMechanism of Action
Reactivity Metal Acetylide Formation The terminal alkyne proton is acidic (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).[2] Contact with Copper, Silver, or Mercury can form explosive metal acetylides.
Health (Acute) Skin/Eye Irritant Lipophilic ether structure facilitates dermal absorption; likely to cause contact dermatitis and ocular irritation.[2]
Physical Combustible High carbon content and unsaturation (alkyne) increase energy density.[2] Avoid open flames and sparks.
Permeation Glove Penetration Aromatic ethers are known to degrade standard nitrile gloves upon prolonged contact.[2]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for aromatic ethers due to rapid breakthrough times.[2] The following system utilizes a "Time-to-Failure" approach.

Hand Protection Strategy

Primary Directive: Do NOT rely on single-layer standard nitrile gloves for prolonged handling.[2]

Operation TypeGlove MaterialThicknessBreakthrough TimeProtocol
Routine Handling (Weighing/Transfer)Double Nitrile (Disposable)5 mil (Outer) + 4 mil (Inner)< 15 mins (Splash)"Spot & Strip" : If chemical spots the outer glove, strip immediately.[1][2] The inner glove provides the safety margin.[2]
Synthesis / Reaction Setup High-Grade Nitrile (Extended Cuff)> 8 mil~30-60 minsUse extended cuff to cover lab coat wrist gap.[1][2]
Spill Cleanup / Immersion Laminate Film (Silver Shield/4H)Multi-layer> 480 minsMandatory for cleaning spills > 500 mg.[2] Nitrile will degrade and expose skin.[2]
Eye & Body Protection[1][2][3][4][5]
  • Eye Protection: Chemical splash goggles (ANSI Z87.[2]1) are required.[2][3][4][5][6] Safety glasses are insufficient due to the potential for fine powder dispersion or liquid splash during dissolution.

  • Respiratory: Operations must be conducted in a certified chemical fume hood.[2] If handling large quantities (>10g) outside a hood, a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges is required.[2]

  • Clothing: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic fibers (polyester) should be avoided to prevent melting onto skin in the event of a flash fire.[2]

Operational Protocols

A. Weighing & Transfer (Solid State)

The primary risk during weighing is static discharge igniting the alkyne or inhalation of dust.[2]

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[2] Terminal alkynes can be shock/spark sensitive in dry powder form.[2]

  • Containment: Weigh inside a fume hood. If the balance is external, use a secondary containment vessel (weighing funnel with lid) for transport.[2]

  • Tooling: Use non-metallic (ceramic or plastic) spatulas.[2] Avoid stainless steel or iron spatulas if moisture is present to prevent trace metal leaching and acetylide formation.

B. Reaction Setup (Solvation)

The ether linkage increases solubility in organic solvents, facilitating skin absorption.[2]

  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to minimize aerosolization.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon before adding the reagent.[2] Oxygen can promote oxidative coupling (Glaser coupling) of the alkyne, generating heat and unwanted byproducts.

C. Waste Disposal[1][2][7]
  • Segregation: Do NOT mix with heavy metal waste (Ag, Cu, Hg).

  • Labeling: Tag waste explicitly as "Contains Terminal Alkyne – Potential Peroxide/Acetylide Hazard."[2]

  • Quenching: For trace residues, rinse glassware with a dilute acidic ethanol solution to protonate any potential acetylide salts before disposal.

Emergency Response Logic (Visualization)

The following decision tree dictates the immediate response to spills or exposure.

EmergencyResponseStartIncident DetectedTypeIdentify Incident TypeStart->TypeSkinSkin/Eye ExposureType->SkinContactSpillChemical SpillType->SpillReleaseWashFlush with Water(15 Minutes)Skin->WashSizeAssess VolumeSpill->SizeMedicalSeek Medical Aid(Bring SDS)Wash->MedicalSmallSmall (< 5g/5mL)Size->SmallLargeLarge (> 5g/5mL)Size->LargePPE_CheckDon Laminate Gloves& GogglesSmall->PPE_CheckEvacuateEvacuate LabCall EHSLarge->EvacuateAbsorbAbsorb withVermiculite/SandDisposalDispose asHazardous WasteAbsorb->DisposalPPE_Check->Absorb

Figure 1: Decision logic for immediate incident response. Note the critical distinction between small spills (manageable with Laminate gloves) and large spills (requiring evacuation).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: 1-Ethynyl-4-methylbenzene (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved February 12, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.